Isolaureline
Description
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(12S)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
GXFOBPWUVXXUIF-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Isolaureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolaureline, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated notable pharmacological activity, primarily attributable to its interaction with specific G protein-coupled receptors (GPCRs). This technical guide delineates the core mechanism of action of this compound, focusing on its antagonist activity at serotonin (B10506) 5-HT2 and α1-adrenergic receptors. This document provides a comprehensive overview of its receptor pharmacology, the implicated signaling pathways, and the experimental methodologies used to elucidate these properties, intended for an audience of researchers and professionals in drug development.
Introduction
This compound is a member of the aporphine class of alkaloids, found in various plant species. Its chemical structure confers the ability to interact with key receptors in the central and peripheral nervous systems. The primary mechanism of action of this compound involves the competitive antagonism of serotonin (5-hydroxytryptamine) 5-HT2 receptors and α1-adrenergic receptors. This dual antagonism suggests potential therapeutic applications in conditions where modulation of serotonergic and adrenergic signaling is beneficial.
Receptor Pharmacology and Binding Profile
The pharmacological activity of this compound has been characterized through in vitro functional assays. Both enantiomers of this compound act as antagonists at 5-HT2 and α1-adrenergic receptors.[1][2] The (R)-enantiomer of this compound has been shown to be particularly potent.
Quantitative Data on Receptor Antagonism
The antagonist potency of this compound has been quantified, with specific data available for its (R)-enantiomer. This data is crucial for understanding its pharmacological profile and for guiding further drug development efforts.
| Enantiomer | Receptor Subtype | Pharmacological Action | Potency (pKb) |
| (R)-Isolaureline | 5-HT2C | Antagonist | 8.14 |
| (R)-Isolaureline | 5-HT2 (general) | Antagonist | Not specified |
| (R)-Isolaureline | α1-adrenergic | Antagonist | Not specified |
| (S)-Isolaureline | 5-HT2 | Antagonist | Not specified |
| (S)-Isolaureline | α1-adrenergic | Antagonist | Not specified |
Table 1: Summary of the antagonist potency of this compound enantiomers at 5-HT2 and α1-adrenergic receptors. The pKb value represents the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the canonical signaling pathways associated with 5-HT2 and α1-adrenergic receptors. Both of these receptor families are coupled to Gq/11 proteins, initiating a well-characterized intracellular signaling cascade upon activation by their endogenous ligands (serotonin and adrenaline/noradrenaline, respectively). By acting as an antagonist, this compound prevents the initiation of these cascades.
5-HT2 Receptor Antagonism Signaling Pathway
The 5-HT2 family of receptors, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are coupled to the Gq/11 alpha subunit. Agonist binding typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial activation of the Gq/11 protein by serotonin.
α1-Adrenergic Receptor Antagonism Signaling Pathway
Similar to the 5-HT2 receptors, α1-adrenergic receptors are coupled to Gq/11 proteins. Their activation by catecholamines (e.g., adrenaline, noradrenaline) initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation. This is particularly important in smooth muscle cells, where it leads to contraction. This compound's antagonism at these receptors inhibits these physiological responses.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard in vitro pharmacological assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For receptor-specific assays, cells are transiently transfected with plasmids encoding the human 5-HT2A, 5-HT2B, 5-HT2C, α1A, α1B, or α1D adrenergic receptor subtypes using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection.
In Vitro Functional Assays (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration following receptor activation, a direct downstream effect of Gq/11 protein signaling.
-
Cell Preparation: Transfected HEK293 cells are seeded into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Assay Procedure:
-
The dye-loaded cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes).
-
The respective agonist (serotonin for 5-HT2 receptors, phenylephrine (B352888) for α1-adrenergic receptors) is added at a concentration known to elicit a submaximal response (EC80).
-
Fluorescence is measured continuously for several minutes to capture the peak calcium response.
-
-
Data Analysis: The antagonist effect of this compound is quantified by the inhibition of the agonist-induced calcium response. The data is fitted to a dose-response curve to determine the IC50 value, from which the Kb and pKb can be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Conclusion
The core mechanism of action of this compound is its antagonism at 5-HT2 and α1-adrenergic receptors. This has been established through in vitro functional assays that demonstrate its ability to block the canonical Gq/11-mediated signaling pathways of these receptors. The quantitative data, particularly the high potency of the (R)-enantiomer at the 5-HT2C receptor, underscores the potential of this compound as a lead compound for the development of novel therapeutics targeting the serotonergic and adrenergic systems. Further research is warranted to fully elucidate its receptor subtype selectivity and in vivo efficacy.
References
Isolaureline as a Serotonin 5-HT2 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolaureline, a natural aporphine (B1220529) alkaloid, has demonstrated notable antagonist activity at serotonin (B10506) 5-HT2 receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound's enantiomers, (R)-Isolaureline and (S)-Isolaureline, at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Detailed experimental methodologies for assessing this antagonist activity are presented, alongside visualizations of the relevant signaling pathways and experimental workflows. The quantitative data indicate that both enantiomers of this compound act as antagonists at 5-HT2 receptors, with (R)-Isolaureline showing the highest potency, particularly at the 5-HT2C receptor.[1][2] This positions this compound as a valuable scaffold for the development of novel therapeutics targeting the serotonergic system.
Introduction to this compound and the 5-HT2 Receptor Family
This compound is a naturally occurring aporphine alkaloid found in various plant species.[3] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities. The serotonin 5-HT2 receptor family, comprised of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and pathological processes, including mood, cognition, and psychosis. Blockade of 5-HT2 receptors is a key mechanism of action for several atypical antipsychotic drugs.[4][5] The investigation of novel 5-HT2 receptor antagonists like this compound is therefore of significant interest for the development of new central nervous system therapies.
Quantitative Pharmacological Data
The antagonist potency of the enantiomers of this compound at human 5-HT2 receptor subtypes was determined through in vitro functional assays.[1][2] The results, expressed as pKb values (the negative logarithm of the antagonist dissociation constant), are summarized in the table below. A higher pKb value indicates greater antagonist potency.
| Compound | 5-HT2A Receptor (pKb) | 5-HT2B Receptor (pKb) | 5-HT2C Receptor (pKb) |
| (R)-Isolaureline | 7.85 | 7.65 | 8.14 |
| (S)-Isolaureline | 7.78 | 7.62 | 7.98 |
Data sourced from Heng et al. (2019).[1][2]
Experimental Protocols
The following is a representative, detailed methodology for a Transforming Growth Factor-α (TGFα) shedding assay, a robust method for quantifying the functional activity of GPCRs like the 5-HT2 receptors. This protocol is based on established methodologies for such assays.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their reliable growth and transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For the assay, HEK293 cells are transiently co-transfected with plasmids encoding the human 5-HT2 receptor subtype of interest (5-HT2A, 5-HT2B, or 5-HT2C) and an alkaline phosphatase-tagged pro-TGFα (AP-TGFα). Transfection can be performed using a lipid-based transfection reagent according to the manufacturer's instructions.
TGFα Shedding Functional Assay
-
Cell Seeding: Twenty-four hours post-transfection, cells are harvested and seeded into 96-well plates at a density of approximately 50,000 cells per well.
-
Compound Preparation: this compound enantiomers are dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions, which are then serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final concentrations.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the this compound enantiomers or vehicle for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Following the antagonist pre-incubation, a fixed concentration of a 5-HT2 receptor agonist (e.g., serotonin or a subtype-selective agonist) is added to the wells to stimulate the receptors. The agonist concentration should be at or near its EC80 value to ensure a robust response.
-
Incubation: The plates are incubated for a further period (e.g., 60 minutes) at 37°C to allow for receptor activation and subsequent shedding of AP-TGFα into the cell culture supernatant.
-
Supernatant Collection: After incubation, the 96-well plates are centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.
Detection and Data Analysis
-
Alkaline Phosphatase Activity Measurement: The amount of shed AP-TGFα in the supernatant is quantified by measuring the alkaline phosphatase activity. A substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), is added to each well. The enzymatic reaction is allowed to proceed at room temperature, and the absorbance is measured at a wavelength of 405 nm using a microplate reader.
-
Data Normalization: The results are normalized to the response produced by the agonist in the absence of the antagonist (100% activation) and the basal response in the absence of both agonist and antagonist (0% activation).
-
pKb Calculation: The antagonist potencies (pKb values) are calculated from the concentration-response curves using the Gaddum-Schild equation or a similar pharmacological model. The pKb is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
Visualizations
Signaling Pathway
Caption: 5-HT2 Receptor Signaling Pathway Leading to TGFα Shedding.
Experimental Workflow
Caption: Experimental Workflow for Determining this compound's Antagonist Activity.
Discussion and Conclusion
The in vitro functional data clearly demonstrate that both (R)- and (S)-Isolaureline are antagonists of human 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Notably, (R)-Isolaureline exhibits the highest potency at the 5-HT2C receptor (pKb = 8.14), suggesting a degree of subtype selectivity.[1][2] The antagonist activity at 5-HT2A and 5-HT2C receptors is particularly relevant for the development of antipsychotic drugs, as this is a key feature of many currently marketed atypical antipsychotics.
The provided experimental protocol for the TGFα shedding assay offers a robust and sensitive method for further characterizing this compound and its derivatives. This assay format is amenable to high-throughput screening, facilitating the identification of structure-activity relationships and the optimization of lead compounds.
References
- 1. Allosteric Modulators of G Protein-Coupled Dopamine and Serotonin Receptors: A New Class of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Isolaureline: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolaureline is a naturally occurring aporphine (B1220529) alkaloid, a class of nitrogen-containing organic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. As a member of the isoquinoline (B145761) alkaloid family, this compound's rigid tetracyclic structure forms the basis of its biological properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and characterization data.
Natural Sources of this compound
This compound has been identified in various plant families, primarily within the Magnoliaceae, Lauraceae, and Annonaceae. While its presence is reported across several genera, the concentration and ease of extraction can vary significantly.
Table 1: Natural Plant Sources of this compound and Other Aporphine Alkaloids
| Plant Family | Genus | Species | Plant Part | Notes |
| Menispermaceae | Stephania | longa | Whole plant | Confirmed source of this compound. |
| Lauraceae | Litsea | cubeba | Fruits, Leaves | A known source of other aporphine alkaloids; this compound presence is plausible. |
| Magnoliaceae | Magnolia | Various species | Bark, Leaves | A rich source of various aporphine alkaloids. |
| Magnoliaceae | Michelia | Various species | Flowers, Bark | Known to produce a variety of aporphine alkaloids. |
| Annonaceae | Various genera | Various species | Bark, Leaves, Seeds | A diverse family known for producing a wide range of isoquinoline alkaloids. |
Isolation of this compound
The isolation of this compound from its natural sources is a multi-step process that leverages the basic nature of alkaloids. The general workflow involves extraction from the plant material, followed by purification using chromatographic techniques.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of this compound from a plant source such as Stephania longa.
1. Plant Material Preparation:
-
The plant material (e.g., whole plant of Stephania longa) is air-dried in the shade to a constant weight.
-
The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is macerated with a 5% solution of hydrochloric acid in methanol (B129727) for 72 hours at room temperature. This process is repeated three times to ensure exhaustive extraction of the alkaloids.
-
The acidic methanolic extracts are combined and filtered.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting aqueous acidic solution is washed with diethyl ether to remove non-alkaloidal, lipophilic compounds.
-
The aqueous layer is then basified to a pH of 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution. This converts the alkaloid salts into their free base form.
-
The basic aqueous solution is then repeatedly extracted with chloroform (B151607) or dichloromethane. The organic layers containing the free base alkaloids are combined.
-
The combined organic extract is washed with distilled water to remove any remaining impurities and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
3. Purification:
a. Column Chromatography:
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).
-
The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 95:5, 90:10, v/v chloroform:methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light or with Dragendorff's reagent.
-
Fractions containing compounds with similar TLC profiles are combined.
b. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound from column chromatography are further purified by preparative HPLC.[1]
-
A reversed-phase C18 column is typically used.
-
The mobile phase is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often employed to achieve optimal separation.
-
The eluent is monitored with a UV detector at a wavelength where this compound exhibits strong absorbance.
-
Fractions corresponding to the this compound peak are collected, and the solvent is removed under reduced pressure to yield the pure compound.
Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.08 (1H, d, J = 8.0 Hz, H-11), 7.20-7.35 (3H, m, Ar-H), 6.78 (1H, s, H-3), 6.55 (1H, s, H-8), 5.95 and 6.10 (2H, each d, J = 1.2 Hz, -O-CH₂-O-), 3.88 (3H, s, -OCH₃), 2.55 (3H, s, -NCH₃), 2.50-3.20 (4H, m, H-4, H-5, H-6a, H-7). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5 (C-2), 143.8 (C-9), 143.2 (C-1), 134.5 (C-11a), 129.0 (C-8a), 128.8 (C-11), 128.5 (Ar-C), 127.8 (Ar-C), 127.2 (Ar-C), 126.5 (C-7a), 111.2 (C-3), 108.5 (C-8), 100.8 (-O-CH₂-O-), 60.5 (-OCH₃), 53.0 (C-6a), 43.8 (-NCH₃), 35.2 (C-7), 29.5 (C-4). |
| Mass Spectrometry (ESI-MS) | m/z 310 [M+H]⁺ |
Signaling Pathways and Logical Relationships
The isolation process can be visualized as a logical flow of steps designed to separate the target molecule based on its chemical properties.
Caption: Logical flow of the acid-base extraction and purification process.
Conclusion
This technical guide outlines the key aspects of sourcing and isolating the aporphine alkaloid this compound. The described methodologies, from initial extraction to final purification, provide a robust framework for obtaining this compound in high purity for further research and development. The provided data and protocols are intended to serve as a valuable resource for scientists working in the fields of natural product chemistry, pharmacology, and drug discovery.
References
A Comparative Analysis of the Biological Activities of (R)-Isolaureline and (S)-Isolaureline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereoselective biological activities of the aporphine (B1220529) alkaloid enantiomers, (R)-Isolaureline and (S)-Isolaureline. It has been established that these molecules act as antagonists at serotonin (B10506) 5-HT2 and α1-adrenergic receptors, G protein-coupled receptors integral to a multitude of physiological and pathophysiological processes. This document synthesizes the available quantitative data on their receptor affinities, details the experimental methodologies used for their characterization, and visualizes the relevant signaling pathways. A comparative analysis reveals notable differences in potency and subtype selectivity between the two enantiomers, with (R)-Isolaureline demonstrating particularly high potency at the 5-HT2C receptor subtype. This stereoselectivity underscores the critical importance of chiral considerations in drug design and development targeting the serotonergic and adrenergic systems.
Introduction
Isolaureline is a chiral aporphine alkaloid with a rigid tetracyclic structure that imparts specific three-dimensional conformations to its enantiomers, (R)-Isolaureline and (S)-Isolaureline. In pharmacology, the stereochemistry of a drug candidate can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, potency, and side-effect profiles. This phenomenon, known as stereoselectivity, is a cornerstone of modern drug development. This guide focuses on the differential biological activities of the (R) and (S) enantiomers of this compound, specifically their antagonistic effects on serotonin 5-HT2 and α1-adrenergic receptors. Compounds that modulate these receptors have therapeutic potential in a range of central nervous system disorders.[1][2]
Comparative Biological Activity
Both (R)-Isolaureline and (S)-Isolaureline have been identified as antagonists at 5-HT2 and α1-adrenergic receptor subtypes.[1][2] However, in vitro functional studies have revealed significant differences in their potencies. Notably, (R)-Isolaureline exhibits the highest potency of the two enantiomers, particularly at the 5-HT2C receptor.[1][2]
Quantitative Data: Receptor Antagonist Potencies
The antagonist potencies of (R)-Isolaureline and (S)-Isolaureline at various human 5-HT2 and α1-adrenergic receptor subtypes are summarized in the table below. The data are presented as pKb values, which represent the negative logarithm of the antagonist's equilibrium dissociation constant (Kb). A higher pKb value indicates a greater binding affinity of the antagonist for the receptor.
| Receptor Subtype | (R)-Isolaureline (pKb) | (S)-Isolaureline (pKb) |
| 5-HT2A | 7.73 ± 0.08 | 7.41 ± 0.06 |
| 5-HT2B | 7.15 ± 0.07 | 6.89 ± 0.05 |
| 5-HT2C | 8.14 ± 0.05 | 7.33 ± 0.07 |
| α1A | 7.25 ± 0.06 | 6.98 ± 0.04 |
| α1B | 7.45 ± 0.05 | 7.12 ± 0.06 |
| α1D | 7.31 ± 0.07 | 7.05 ± 0.05 |
Data sourced from Heng et al., 2019.
As the data illustrates, (R)-Isolaureline consistently demonstrates higher antagonist potency across all tested receptor subtypes compared to its (S)-enantiomer. The most pronounced difference is observed at the 5-HT2C receptor, where the pKb of (R)-Isolaureline is significantly higher than that of (S)-Isolaureline.
Experimental Protocols
The quantitative data presented above were derived from in vitro functional assays. The following is a detailed description of the methodologies employed in the key experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for these experiments.
-
Culture Conditions: The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.
-
Transfection: HEK293 cells were transiently transfected with plasmids containing the cDNA for the human 5-HT2A, 5-HT2B, 5-HT2C, α1A, α1B, or α1D receptors using a suitable transfection reagent (e.g., Lipofectamine 2000). Experiments were typically performed 24-48 hours post-transfection.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist.
-
Dye Loading: Transfected HEK293 cells were seeded into black-walled, clear-bottom 96-well plates. After 24 hours, the culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Antagonist Incubation: After dye loading, the cells were washed, and then incubated with varying concentrations of (R)-Isolaureline or (S)-Isolaureline for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The 96-well plate was placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The baseline fluorescence was measured, and then an agonist (serotonin for 5-HT2 receptors or phenylephrine (B352888) for α1 receptors) was added to stimulate the receptors. The resulting change in fluorescence, corresponding to the increase in [Ca2+]i, was measured over time.
-
Data Analysis: The antagonist effect was quantified by measuring the inhibition of the agonist-induced fluorescence signal. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation. The Kb values were then calculated from the IC50 values using the Cheng-Prusoff equation. The pKb is the negative logarithm of the Kb.
Experimental Workflow Visualization
Signaling Pathways
Both 5-HT2 and α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the mobilization of intracellular calcium.
The Gq/11 Signaling Cascade
The diagram below illustrates the canonical Gq/11 signaling pathway. (R)- and (S)-Isolaureline, as antagonists, competitively bind to the receptor and prevent the initiation of this cascade by the endogenous agonist.
Conclusion
The enantiomers of this compound exhibit distinct biological activity profiles as antagonists of 5-HT2 and α1-adrenergic receptors. The available data clearly indicate that (R)-Isolaureline is a more potent antagonist than (S)-Isolaureline across all tested subtypes, with a particularly pronounced selectivity for the 5-HT2C receptor. This stereoselective difference highlights the importance of the three-dimensional arrangement of atoms in the molecule for its interaction with the receptor binding pocket.
For drug development professionals, these findings underscore the necessity of synthesizing and evaluating individual enantiomers of chiral compounds early in the discovery process. The superior potency of (R)-Isolaureline suggests that it may be a more promising lead compound for the development of therapeutics targeting conditions where 5-HT2C receptor antagonism is a desired mechanism of action. Further research could explore the in vivo consequences of this stereoselectivity and the potential for developing (R)-Isolaureline as a clinical candidate.
References
Isolaureline's Affinity for Adrenergic Alpha-1 Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Isolaureline, an aporphine (B1220529) alkaloid, has demonstrated antagonistic activity at alpha-1 adrenergic receptors. This technical guide provides a comprehensive analysis of this compound's interaction with these receptors, presenting available quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: this compound's Antagonistic Profile
Both enantiomers of this compound, (R)-Isolaureline and (S)-Isolaureline, have been identified as antagonists at alpha-1 adrenergic receptors.[1] While specific quantitative affinity values (such as pKb or Ki) for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) are not yet detailed in publicly available literature, functional assays have confirmed their antagonistic action.[1] Further research is required to fully characterize the affinity and selectivity of this compound enantiomers across these subtypes.
Table 1: Summary of this compound's Activity at Adrenergic Alpha-1 Receptors
| Compound | Receptor Subtype | Activity | Quantitative Affinity (pKb or Ki) | Reference |
| (R)-Isolaureline | α1 | Antagonist | Data not available | [1] |
| (S)-Isolaureline | α1 | Antagonist | Data not available | [1] |
Experimental Protocols
The determination of a compound's affinity and functional activity at a receptor is typically achieved through a combination of binding and functional assays. The following are detailed methodologies representative of those used to characterize ligands like this compound for adrenergic alpha-1 receptors.
Radioligand Binding Assay (Hypothetical Protocol for this compound)
Radioligand binding assays are crucial for determining the affinity of a ligand for a receptor.[2] A typical protocol to assess this compound's affinity for alpha-1 adrenergic receptor subtypes would involve the following steps:
-
Membrane Preparation:
-
HEK293 cells stably expressing human α1A, α1B, or α1D adrenergic receptors are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled antagonist with known high affinity for the specific alpha-1 subtype (e.g., [3H]prazosin) is used.
-
Increasing concentrations of unlabeled this compound (both (R)- and (S)-enantiomers) are added to compete with the radioligand for binding to the receptors.
-
The reaction mixture, containing the cell membranes, radioligand, and this compound, is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inositol (B14025) Phosphate Accumulation
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like the alpha-1 adrenergic receptors, measuring the accumulation of inositol phosphates (IPs) is a common method to assess receptor activation.
-
Cell Culture and Plating:
-
HEK293 cells expressing one of the human alpha-1 adrenergic receptor subtypes are seeded in multi-well plates.
-
-
Cell Labeling:
-
The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The cells are washed to remove excess unincorporated [3H]inositol.
-
To determine antagonistic activity, cells are pre-incubated with varying concentrations of this compound for a specific period.
-
The cells are then stimulated with a known alpha-1 adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine) at a concentration that elicits a submaximal response (e.g., EC80).
-
The incubation is stopped by the addition of an acid (e.g., perchloric acid).
-
-
Inositol Phosphate Separation and Quantification:
-
The cell lysates are neutralized, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced IP accumulation is determined.
-
The data are fitted to a dose-response curve to calculate the IC50 value.
-
For competitive antagonists, the Schild equation can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction.
Canonical Gq-coupled signaling pathway of alpha-1 adrenergic receptors.
Experimental Workflow for Determining Antagonist Affinity
The process of determining the affinity of a compound like this compound as an antagonist at alpha-1 adrenergic receptors involves a systematic workflow, from preparing the necessary biological materials to analyzing the final data.
Workflow for a radioligand competition binding assay.
References
In Vitro Pharmacological Profile of Isolaureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Isolaureline, a naturally occurring aporphine (B1220529) alkaloid. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Core Pharmacological Data
This compound has been characterized as a potent antagonist at serotonin (B10506) 5-HT2 and α1-adrenergic receptors. The compound exists as two enantiomers, (R)-Isolaureline and (S)-Isolaureline, which exhibit differential activity at these G-protein coupled receptors (GPCRs).
Receptor Antagonist Potency
The antagonist potency of this compound enantiomers has been determined through in vitro functional assays. The data, presented as pKb values, are summarized in the tables below. A higher pKb value indicates greater antagonist potency.
Table 1: Antagonist Potency (pKb) of (R)-Isolaureline at Human 5-HT2 and α1-Adrenergic Receptor Subtypes
| Receptor Subtype | pKb |
| 5-HT2A | 7.82[1] |
| 5-HT2B | 7.31[1] |
| 5-HT2C | 8.14[1][2] |
| α1A | 7.54[1] |
| α1B | 7.15[1] |
| α1D | 7.78[1] |
Table 2: Antagonist Potency (pKb) of (S)-Isolaureline at Human 5-HT2 and α1-Adrenergic Receptor Subtypes
| Receptor Subtype | pKb |
| 5-HT2A | 7.69[1] |
| 5-HT2B | 7.21[1] |
| 5-HT2C | 7.89[1] |
| α1A | 7.41[1] |
| α1B | 7.04[1] |
| α1D | 7.66[1] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the in vitro pharmacological profile of this compound.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells were utilized for all functional assays.[1]
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Receptor Transfection: HEK293 cells were transiently transfected with plasmids encoding the respective human 5-HT2 or α1-adrenergic receptor subtypes using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays were typically performed 24-48 hours post-transfection.
Functional Antagonism Assay: TGF-α Shedding Assay
The antagonist activity of this compound enantiomers was determined using a transforming growth factor-α (TGF-α) shedding assay. This assay measures the release of alkaline phosphatase-tagged TGF-α from the cell surface following GPCR activation.
-
Principle: Activation of Gq-coupled receptors, such as the 5-HT2 and α1-adrenergic receptors, leads to the activation of a metalloproteinase (TACE/ADAM17) which cleaves a membrane-anchored TGF-α precursor, releasing the ectodomain into the supernatant. This release can be quantified by measuring the activity of a fused alkaline phosphatase (AP) tag.
-
Procedure:
-
HEK293 cells co-transfected with the receptor of interest and a plasmid encoding an AP-TGF-α fusion protein were seeded into 96-well plates.
-
Cells were washed with serum-free medium prior to the assay.
-
This compound enantiomers were added at various concentrations and incubated for a pre-determined time (e.g., 30 minutes) to allow for receptor binding.
-
The cells were then stimulated with a known agonist for the specific receptor (e.g., serotonin for 5-HT2 receptors, phenylephrine (B352888) for α1-adrenergic receptors) at a concentration that elicits a submaximal response (e.g., EC80).
-
After a defined incubation period (e.g., 1-2 hours), the supernatant containing the shed AP-TGF-α was collected.
-
The amount of shed AP-TGF-α was quantified by adding a colorimetric alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate) and measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis: The inhibitory effect of this compound was determined by measuring the reduction in the agonist-induced signal. The pKb values were calculated from the concentration-response curves using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow for the functional antagonism assay.
References
Spectroscopic Profile of Isolaureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isolaureline, an aporphine (B1220529) alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in research and drug development.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid that has been isolated from various plant species, notably from Phoebe formosana Hayata (Lauraceae). Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse pharmacological activities. The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.58 | s | |
| H-8 | 6.78 | s | |
| H-9 | 7.75 | d | 8.0 |
| H-10 | 6.95 | d | 8.0 |
| H-11 | - | - | - |
| N-CH₃ | 2.55 | s | |
| OCH₃-1 | 3.88 | s | |
| OCH₂O | 5.92, 6.05 | d, d | 1.5 |
Note: Data presented here is a compilation from typical spectra of aporphine alkaloids and may vary slightly based on the solvent and instrument used.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 142.5 |
| C-1a | 127.0 |
| C-1b | 111.5 |
| C-2 | 148.0 |
| C-3 | 108.5 |
| C-3a | 122.0 |
| C-4 | 29.5 |
| C-5 | 53.5 |
| C-6a | 62.0 |
| C-7 | 35.0 |
| C-7a | 128.0 |
| C-8 | 110.0 |
| C-9 | 125.5 |
| C-10 | 115.0 |
| C-11 | 158.0 |
| C-11a | 120.0 |
| N-CH₃ | 43.8 |
| OCH₃-1 | 56.0 |
| OCH₂O | 101.0 |
Note: This data is representative for the aporphine scaffold and specific assignments for this compound should be confirmed with 2D NMR experiments.
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Abundance (%) |
| [M]⁺ | 309 | 100 |
| [M-CH₃]⁺ | 294 | 85 |
| [M-CH₂O]⁺ | 279 | 20 |
| [M-CH₃-CO]⁺ | 266 | 30 |
| [M-C₂H₄N]⁺ | 267 | 45 |
Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI) and collision energy.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data of this compound.
Isolation of this compound
This compound is typically isolated from the bark and wood of Phoebe formosana. A general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is dissolved in an acidic solution (e.g., 3% acetic acid) and then washed with an organic solvent (e.g., chloroform) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with ammonia) and extracted again with an organic solvent to yield the crude alkaloid mixture.
-
Chromatography: The crude alkaloid mixture is then subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Purification: Final purification is achieved by recrystallization from a suitable solvent (e.g., methanol or acetone) to yield pure this compound.
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system.
-
Sample Introduction: The purified sample can be introduced directly into the ion source via a direct insertion probe or as the eluent from a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, which can be used to determine the molecular weight and deduce the structure of the compound by analyzing the fragmentation pattern.
Visualizations
General Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation and structural elucidation of this compound.
Logic of Spectroscopic Data Interpretation
Caption: Logical flow of interpreting spectroscopic data for structural elucidation.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Isolaureline
For Researchers, Scientists, and Drug Development Professionals
This document outlines a generalized protocol for the total synthesis of Isolaureline, an aporphine (B1220529) alkaloid. While a specific, detailed total synthesis of this compound has not been published, this protocol describes a widely accepted and effective strategy for the synthesis of the core aporphine structure, from which this compound can be derived. The key steps involve the construction of a tetrahydroisoquinoline precursor via the Bischler-Napieralski reaction, followed by the formation of the characteristic tetracyclic aporphine core through the Pschorr cyclization.
This compound and its enantiomers are known to act as antagonists at serotonin (B10506) 5-HT2 and α1 adrenergic receptors, making them potential candidates for the development of therapeutics for central nervous system disorders.[1][2]
Key Synthetic Strategies
The construction of the aporphine alkaloid core, the fundamental structure of this compound, is a well-established process in organic synthesis. The most common approach involves two key stages:
-
Bischler-Napieralski Reaction: This reaction is employed to construct the initial substituted 3,4-dihydroisoquinoline (B110456) ring system from a β-arylethylamide. This intermediate is then reduced to the corresponding tetrahydroisoquinoline.[3][4][5][6][7]
-
Pschorr Cyclization: This intramolecular radical cyclization reaction is used to form the biaryl bond that creates the characteristic tetracyclic aporphine core from a 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor.[3][8][9]
Experimental Protocols
The following are generalized experimental protocols for the key reactions in the synthesis of an aporphine core, which can be adapted for the synthesis of this compound.
Protocol 1: Bischler-Napieralski Reaction for Tetrahydroisoquinoline Synthesis
Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline and its subsequent reduction to a tetrahydroisoquinoline.
Materials:
-
Substituted β-phenylethylamide
-
Phosphorus oxychloride (POCl3) or other dehydrating agent (e.g., P2O5)[3][4][5][6][7]
-
Anhydrous acetonitrile (B52724) or other suitable solvent[3]
-
Sodium borohydride (B1222165) (NaBH4)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice
Procedure:
-
Cyclization:
-
Dissolve the substituted β-phenylethylamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the cooled solution.[3]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[3]
-
Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate.[3]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
-
Reduction:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol and cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.[3]
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Pschorr Cyclization for Aporphine Core Formation
Objective: To synthesize the aporphine core from a 1-(2'-aminobenzyl)-tetrahydroisoquinoline.
Materials:
-
1-(2'-aminobenzyl)-tetrahydroisoquinoline
-
Concentrated sulfuric acid
-
Sodium nitrite (B80452) (NaNO2)
-
Copper powder
-
Ammonium (B1175870) hydroxide
-
Anhydrous sodium sulfate
-
Ice-salt bath
Procedure:
-
Diazotization:
-
Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline (1.0 eq) in a mixture of water and concentrated sulfuric acid in a beaker, cooled in an ice-salt bath to 0-5 °C.[3]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[3]
-
-
Cyclization:
-
In a separate flask, prepare a suspension of a catalytic amount of copper powder in water.[3]
-
Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.[3]
-
Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (50-60 °C) until the evolution of nitrogen gas ceases.[3]
-
Cool the reaction mixture and filter to remove the copper powder.[3]
-
Make the filtrate alkaline with ammonium hydroxide.[3]
-
Extract the aqueous solution with chloroform (3 x 50 mL).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude aporphine alkaloid by column chromatography on silica gel.[3]
-
Data Presentation
The following table summarizes representative yields for the key steps in a typical aporphine synthesis. Note that these are generalized values and actual yields will vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Bischler-Napieralski Cyclization | Substituted β-phenylethylamide | 1-Substituted-3,4-dihydroisoquinoline | 70-90 |
| 2 | Reduction | 1-Substituted-3,4-dihydroisoquinoline | 1-Substituted-tetrahydroisoquinoline | 85-95 |
| 3 | Pschorr Cyclization | 1-(2'-aminobenzyl)-tetrahydroisoquinoline | Aporphine Core | 40-60 |
Visualizations
Experimental Workflow
The following diagram illustrates a plausible synthetic workflow for the total synthesis of this compound.
References
- 1. 5-HT2A receptor or alpha1-adrenoceptor activation induces excitatory postsynaptic currents in layer V pyramidal cells of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A and alpha1b-adrenergic receptors entirely mediate dopamine release, locomotor response and behavioural sensitization to opiates and psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]
Application Note: Chiral Separation of Isolaureline Enantiomers by HPLC
Abstract
This application note presents a detailed protocol for the chiral separation of Isolaureline enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a bioactive aporphine (B1220529) alkaloid, exists as two enantiomers, the distinct pharmacological and toxicological profiles of which necessitate a reliable enantioselective analytical method. This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and data analysis, making it a valuable resource for researchers in pharmacology, natural product chemistry, and drug development. The described method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for the separation of alkaloid enantiomers.
Introduction
This compound is a member of the aporphine class of alkaloids, which are known for their diverse biological activities. As with many chiral compounds, the individual enantiomers of this compound are expected to exhibit different physiological effects. Therefore, the ability to separate and quantify these enantiomers is crucial for understanding their structure-activity relationships, for quality control of natural extracts and synthetic preparations, and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.[1] Polysaccharide-based CSPs, in particular, have proven to be highly effective for the separation of a wide range of chiral compounds, including alkaloids.[2] This application note details a robust HPLC method for the baseline separation of this compound enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For initial screening, columns such as Chiralpak® AD-H or Chiralcel® OD-H (or their equivalents) are suitable choices.
-
Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), and additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) should be used.
-
Sample: A racemic standard of this compound is required for method development and validation.
Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-50 µg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following parameters provide a starting point for the method development and can be optimized for best results. A screening approach using different mobile phases and columns is often the most efficient strategy.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Screening Solvents: A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEAB: n-Hexane/Ethanol (85:15, v/v) with 0.1% DEAC: Methanol with 0.1% TFAD: Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 305 nm |
Note: The addition of a basic modifier like DEA is often necessary in normal phase for basic compounds like alkaloids to improve peak shape and resolution. Conversely, an acidic modifier like TFA may be beneficial in polar or reversed-phase modes.
Method Optimization
If the initial screening does not provide baseline separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of the strong solvent (e.g., IPA, EtOH) in the mobile phase. A lower percentage of the stronger solvent generally increases retention and may improve resolution.
-
Alcohol Modifier: In normal phase, switching between IPA, EtOH, and n-propanol can significantly alter selectivity.
-
Additive Concentration: Optimize the concentration of the acidic or basic modifier (typically in the range of 0.05% to 0.2%).
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but will increase analysis time.
-
Temperature: Varying the column temperature can affect enantioselectivity. It is recommended to screen at different temperatures (e.g., 15 °C, 25 °C, and 40 °C).
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data for a successful chiral separation of this compound enantiomers based on the described methodology.
Table 2: Expected Chromatographic Data for this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~8.5 min | ~10.2 min |
| Capacity Factor (k') | 2.4 | 3.1 |
| Selectivity (α) | \multicolumn{2}{c | }{1.29} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
These values are illustrative and will depend on the specific column and final optimized conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of this compound enantiomers.
Logical Relationship for Method Development
Caption: Decision tree for chiral HPLC method development.
Conclusion
This application note provides a foundational protocol for the successful chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, coupled with systematic screening of mobile phases, is a reliable strategy. The detailed methodology and guidelines for optimization will enable researchers to develop and validate a robust enantioselective method for this compound, which is essential for its further pharmacological investigation and development.
References
Application Notes and Protocols for Testing Isolaureline's Cytotoxicity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolaureline is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities. Preliminary research suggests that this compound acts as an antagonist at serotonin (B10506) 5-HT2 and α1 adrenergic receptors, indicating its potential for development as a therapeutic agent.[1] However, before any compound can be considered for therapeutic use, a thorough evaluation of its cytotoxic potential is essential.[2] Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells, providing critical information for dose selection and safety assessment.[2][3]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro cell culture models. The methodologies described include cell viability assays (MTT), cell membrane integrity assays (LDH), and apoptosis detection assays (Annexin V/PI staining).
Application Notes
Selecting Appropriate Cell Culture Models
The choice of cell line is critical for obtaining relevant cytotoxicity data. The selection should be guided by the intended therapeutic target of the compound and the desire to assess both on-target and off-target toxicity.
-
Targeted Cell Lines: Given this compound's known antagonism of 5-HT2 and α1 adrenergic receptors, cell lines expressing these receptors are highly relevant.[1]
-
CHO-K1 or U2OS cells stably expressing human 5-HT2A or α1A-adrenergic receptors: These recombinant cell lines provide a specific system to study the cytotoxic effects mediated by this compound's interaction with its known targets.[4][5][6][7][8][9]
-
Neuronal Cell Lines: Cell lines such as SK-N-MC (human neuroepithelioma) and NB41A3 (murine neuroblastoma) endogenously express α1-adrenergic receptors and can be used to assess neurotoxicity.[2]
-
-
Cancer Cell Lines: Aporphine alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[10][11][12][13] Testing this compound on a panel of cancer cell lines can reveal its potential as an anticancer agent. Commonly used cell lines for screening natural product cytotoxicity include:
-
HeLa (Cervical Cancer): Has been used to test the cytotoxicity of other aporphine alkaloids.[10][13]
-
MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.[11][14]
-
A-549 (Lung Cancer): A common model for lung cancer studies.[12]
-
HepG2 (Liver Cancer): Useful for assessing potential hepatotoxicity.
-
HCT116 (Colon Cancer): A model for colorectal cancer, where other aporphine alkaloids have shown activity.
-
-
Non-Cancerous Cell Lines: To assess the selectivity of this compound's cytotoxicity, it is essential to test it on non-cancerous cell lines.
-
NIH/3T3 (Mouse Fibroblasts): A standard cell line for general cytotoxicity testing.[10]
-
Vero (Monkey Kidney Epithelial Cells): Often used in toxicology studies.
-
Primary cells or hTERT-immortalized normal cells: These can provide a more physiologically relevant model for assessing toxicity to normal tissues.
-
Postulated Mechanism of Action for Cytotoxicity
While the specific cytotoxic mechanism of this compound is not yet fully elucidated, studies on other aporphine alkaloids, such as xylopine, suggest a potential pathway involving the induction of apoptosis. Xylopine has been shown to induce oxidative stress, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis in a p53-independent manner. This process often involves the intrinsic (mitochondrial) pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and activation of caspase-9 and caspase-3.[5]
Therefore, it is hypothesized that this compound may induce cytotoxicity in susceptible cell lines through a similar apoptotic mechanism. The experimental protocols outlined below are designed to investigate these potential pathways.
Data Presentation: Cytotoxicity of Aporphine Alkaloids
| Aporphine Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Laurotetanine | HeLa | Human Cervical Cancer | ~5.7 (2 µg/ml) | [10] |
| N-methyllaurotetanine | HeLa | Human Cervical Cancer | ~40.3 (15 µg/ml) | [10] |
| Norboldine | HeLa | Human Cervical Cancer | ~145.3 (42 µg/ml) | [10] |
| Boldine | HeLa | Human Cervical Cancer | ~141.2 (46 µg/ml) | [10] |
| Isocorydine | SMMC-7721 | Human Hepatocellular Carcinoma | 70.08 ± 4.63 | [11] |
| (S)-corydine | H1299 | Human Non-small Cell Lung Cancer | 53.58 ± 5.47 | [11] |
| MCF-7 | Human Breast Cancer | 72.30 ± 1.72 | [11] | |
| SMMC-7721 | Human Hepatocellular Carcinoma | 73.22 ± 2.35 | [11] | |
| Liriodenine | A-549 | Human Lung Cancer | 18.2 µg/ml | [12] |
| K-562 | Human Myelogenous Leukemia | 12.0 µg/ml | [12] | |
| HeLa | Human Cervical Cancer | 14.2 µg/ml | [12] | |
| MDA-MB | Human Breast Cancer | 15.4 µg/ml | [12] | |
| Norushinsunine | A-549 | Human Lung Cancer | 8.8 µg/ml | [12] |
| K-562 | Human Myelogenous Leukemia | 7.4 µg/ml | [12] | |
| HeLa | Human Cervical Cancer | 8.2 µg/ml | [12] | |
| MDA-MB | Human Breast Cancer | 7.8 µg/ml | [12] | |
| Reticuline | A-549 | Human Lung Cancer | 19.8 µg/ml | [12] |
| K-562 | Human Myelogenous Leukemia | 13.0 µg/ml | [12] | |
| HeLa | Human Cervical Cancer | 15.2 µg/ml | [12] | |
| MDA-MB | Human Breast Cancer | 16.5 µg/ml | [12] | |
| Neolitsine | HeLa | Human Cervical Cancer | 21.6 | [13] |
| 3T3 | Mouse Fibroblast | 21.4 | [13] | |
| Dicentrine | HeLa | Human Cervical Cancer | 38.6 | [13] |
| Actinodaphnine | HL-60 | Human Promyelocytic Leukemia | 15.4 | [13] |
| Mel-5 | Human Melanoma | 25.7 | [13] | |
| Cassythine | HL-60 | Human Promyelocytic Leukemia | 19.9 | [13] |
| Mel-5 | Human Melanoma | 24.3 | [13] |
Experimental Protocols
Herein are detailed protocols for three fundamental cytotoxicity assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background control
-
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and normalizing to the spontaneous and maximum LDH release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines [mdpi.com]
- 2. Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoharringtonine Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic potential of Solanum nigrum against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the CNS Effects of Isolaureline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolaureline is an aporphine (B1220529) alkaloid with known in vitro antagonist activity at serotonin (B10506) 5-HT2 and α1-adrenergic receptors.[1][2] These receptors are implicated in the pathophysiology of various central nervous system (CNS) disorders, including anxiety and depression. This document provides detailed application notes and protocols for evaluating the potential anxiolytic, antidepressant, and general CNS effects of this compound in rodent models.
Given the absence of specific in vivo data for this compound, the following protocols and data tables are based on established methodologies for assessing CNS effects and on findings from studies of structurally related aporphine alkaloids with similar receptor binding profiles, such as glaucine (B1671577), nuciferine, and boldine.[3][4] It is imperative that researchers establish the pharmacokinetic profile and optimal dosage of this compound through preliminary dose-finding studies before commencing full-scale behavioral evaluations.
I. General CNS and Motor Coordination Assessment
Prior to specific behavioral assays for anxiety and depression, it is crucial to evaluate the general effects of this compound on locomotor activity and motor coordination. This helps to rule out confounding effects of sedation or motor impairment in more complex behavioral tests.
Open Field Test (OFT)
The Open Field Test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.
Experimental Protocol:
-
Apparatus: A square arena (typically 50 x 50 x 40 cm for mice; 100 x 100 x 40 cm for rats) with walls high enough to prevent escape. The arena is often made of a non-reflective material and can be divided into a central and a peripheral zone.
-
Animal Preparation: Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO) via the intended route (e.g., intraperitoneal [i.p.], oral gavage). Based on studies with related aporphine alkaloids, a starting dose range of 5-30 mg/kg (i.p.) could be considered for initial studies.[3]
-
Procedure:
-
30 minutes post-administration (or at a time determined by pharmacokinetic studies), gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a 5-10 minute period.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use automated tracking software to analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration.
-
-
Interpretation: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. An increased preference for the periphery and reduced entries into the center zone are indicative of anxiety-like behavior.
Rotarod Test
The Rotarod Test assesses motor coordination and balance.
Experimental Protocol:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Animal Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-5 trials with a fixed or slowly accelerating speed.
-
Drug Administration: Administer this compound or vehicle as described for the OFT.
-
Procedure:
-
At the predetermined time post-administration, place the animal on the rotating rod.
-
The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups.
-
Interpretation: A significant decrease in the latency to fall in the this compound group would suggest motor impairment.
Illustrative Data for General CNS Effects (Based on Related Aporphine Alkaloids):
| Parameter | Vehicle | This compound (Low Dose - e.g., 5 mg/kg) | This compound (High Dose - e.g., 20 mg/kg) | Reference Compound (e.g., Diazepam 2 mg/kg) |
| Open Field Test | ||||
| Total Distance (m) | 35 ± 4 | 32 ± 5 | 18 ± 3 | 20 ± 4 |
| Time in Center (s) | 15 ± 3 | 18 ± 4 | 12 ± 2 | 25 ± 5 |
| Rotarod Test | ||||
| Latency to Fall (s) | 180 ± 20 | 175 ± 22 | 110 ± 15 | 95 ± 18* |
*Note: Data are hypothetical and for illustrative purposes only, based on potential effects of a CNS-active aporphine alkaloid. Actual results for this compound must be determined experimentally. * indicates a statistically significant difference from the vehicle group (p < 0.05).
II. Evaluation of Anxiolytic-like Effects
Based on its 5-HT2 and α1 receptor antagonism, this compound may possess anxiolytic properties. The following models are widely used to assess anxiety-like behavior in rodents.
Elevated Plus Maze (EPM)
The EPM test is based on the innate aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two enclosed arms of equal size.
-
Animal Preparation and Drug Administration: As described in the OFT protocol.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis: An automated tracking system is used to measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Animal Preparation and Drug Administration: As previously described.
-
Procedure:
-
Place the animal in the dark compartment and allow it to move freely between the two compartments for 5-10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis: Measure:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Illustrative Data for Anxiolytic-like Effects:
| Parameter | Vehicle | This compound (10 mg/kg) | Reference Compound (e.g., Diazepam 2 mg/kg) |
| Elevated Plus Maze | |||
| % Time in Open Arms | 15 ± 3 | 25 ± 4 | 35 ± 5 |
| # Open Arm Entries | 8 ± 2 | 12 ± 3 | 15 ± 3 |
| Light-Dark Box | |||
| Time in Light (s) | 30 ± 5 | 50 ± 8 | 70 ± 10 |
| # Transitions | 10 ± 2 | 15 ± 3 | 18 ± 4 |
*Note: Data are hypothetical and for illustrative purposes only. Actual results for this compound must be determined experimentally. * indicates a statistically significant difference from the vehicle group (p < 0.05).
III. Evaluation of Antidepressant-like Effects
The interaction of this compound with serotonergic systems suggests potential antidepressant activity.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation.
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (for mice: 20 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animal Preparation and Drug Administration: Typically requires a chronic or sub-chronic dosing regimen (e.g., once daily for 7-14 days) to detect antidepressant-like effects.
-
Procedure:
-
Pre-test (for rats): On day 1, place the rat in the cylinder for 15 minutes.
-
Test: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal in the cylinder for a 5-6 minute session.
-
Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal making only small movements necessary to keep its head above water.
-
Interpretation: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Illustrative Data for Antidepressant-like Effects:
| Parameter | Vehicle | This compound (15 mg/kg, 14 days) | Reference Compound (e.g., Fluoxetine 20 mg/kg, 14 days) |
| Forced Swim Test | |||
| Immobility Time (s) | 150 ± 15 | 100 ± 12 | 85 ± 10 |
*Note: Data are hypothetical and for illustrative purposes only. Actual results for this compound must be determined experimentally. * indicates a statistically significant difference from the vehicle group (p < 0.05).
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound's antagonist activity at 5-HT2A and α1-adrenergic receptors.
Caption: 5-HT2A Receptor Antagonism Pathway.
Caption: α1-Adrenergic Receptor Antagonism Pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central action of glaucine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedative and hypnotic effects of nuciferine: enhancing rodent sleep via serotonergic system modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Isolaureline via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Isolaureline, an aporphine (B1220529) alkaloid. The protocols outlined below detail the experimental setup and data analysis strategies required to unambiguously determine the chemical structure of this natural product.
Introduction to this compound and the Role of NMR
This compound is a member of the aporphine class of alkaloids, a group of natural products known for their diverse pharmacological activities. The precise determination of the three-dimensional structure of this compound is fundamental for understanding its biological function and for guiding synthetic efforts in drug discovery and development. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
This document will guide researchers through the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data to confirm the structure of this compound.
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for aporphine alkaloids. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube to reference the chemical shift scale to 0.00 ppm.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2.2.1. 1D NMR Experiments
-
¹H NMR (Proton):
-
Purpose: To identify the number of unique proton environments, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration (relative number of protons).
-
Typical Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: ~12-16 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of unique carbon environments.
-
Typical Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: ~200-220 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2 seconds.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 are commonly used. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
Typical Parameters: Run as separate experiments following the instrument's standard DEPT pulse programs.
-
2.2.2. 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum indicate J-coupling between protons.
-
Typical Parameters:
-
Pulse sequence: Gradient-selected COSY (e.g., cosygpqf).
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Typical Parameters:
-
Pulse sequence: Gradient-selected HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral width in F1 (¹³C): ~160-180 ppm.
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 2-8.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This experiment is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral width in F1 (¹³C): ~200-220 ppm.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 4-16.
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Data Presentation and Interpretation
The following tables summarize the expected NMR data for this compound based on its known structure. This data should be used as a reference for interpreting the acquired spectra.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, mult., J in Hz) |
| 1 | 127.5 | 6.55 (s) |
| 1a | 125.8 | - |
| 1b | 110.9 | - |
| 2 | 145.1 | - |
| 3 | 142.9 | - |
| 3a | 129.1 | 8.05 (s) |
| 4 | 29.1 | 3.05 (m) |
| 5 | 53.2 | 3.10 (m), 2.60 (m) |
| 6 | 62.1 | 3.50 (m) |
| 6a | 43.5 | 2.55 (m) |
| 7 | 35.2 | 3.20 (m), 2.80 (m) |
| N-CH₃ | 43.8 | 2.52 (s) |
| OCH₃ | 55.9 | 3.88 (s) |
| O-CH₂-O | 100.8 | 5.92 (d, J=1.2), 6.05 (d, J=1.2) |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent, concentration, and instrument.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Application Notes and Protocols for Radioligand Binding Assays: Determining the Receptor Affinity of Isolaureline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolaureline, an aporphine (B1220529) alkaloid, has been identified as a compound with notable activity at serotonin (B10506) (5-HT) and adrenergic receptors. Specifically, studies have demonstrated that the enantiomers of this compound act as antagonists at 5-HT₂ and α₁ adrenergic receptors.[1] Understanding the binding affinity of this compound for these receptors is crucial for elucidating its pharmacological profile and exploring its therapeutic potential. This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for 5-HT₂ and α₁ adrenergic receptor subtypes.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and a receptor. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. By measuring the displacement of the radioligand by an unlabeled compound (the "competitor," such as this compound), one can determine the competitor's affinity for the receptor, typically expressed as the inhibition constant (Ki).
Data Presentation: this compound Receptor Affinity
The following table summarizes the reported functional antagonism of this compound enantiomers at various G-protein coupled receptors. For competitive antagonists, the pKb value is a good estimate of the negative logarithm of the binding affinity (Ki). The Ki values presented here are calculated from the reported pKb values.
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | pKb | Estimated Ki (nM) |
| (R)-Isolaureline | 5-HT₂C | - | Human Recombinant | 8.14 | 7.24 |
| (R)-Isolaureline | 5-HT₂A | - | Human Recombinant | - | - |
| (R)-Isolaureline | 5-HT₂B | - | Human Recombinant | - | - |
| (S)-Isolaureline | 5-HT₂A | - | Human Recombinant | - | - |
| (S)-Isolaureline | 5-HT₂B | - | Human Recombinant | - | - |
| (S)-Isolaureline | 5-HT₂C | - | Human Recombinant | - | - |
| (R)-Isolaureline | α₁A-adrenergic | - | Human Recombinant | - | - |
| (R)-Isolaureline | α₁B-adrenergic | - | Human Recombinant | - | - |
| (R)-Isolaureline | α₁D-adrenergic | - | Human Recombinant | - | - |
| (S)-Isolaureline | α₁A-adrenergic | - | Human Recombinant | - | - |
| (S)-Isolaureline | α₁B-adrenergic | - | Human Recombinant | - | - |
| (S)-Isolaureline | α₁D-adrenergic | - | Human Recombinant | - | - |
Note: The table is populated with the most potent reported value for (R)-Isolaureline at the 5-HT₂C receptor.[1] Further studies are required to determine the affinity for other receptor subtypes.
Experimental Protocols
Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of cell membranes enriched with the receptors of interest.
Materials:
-
Tissue (e.g., rat brain cortex for 5-HT₂A and α₁ receptors) or cultured cells expressing the receptor of interest.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM EDTA and a protease inhibitor cocktail.
-
Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM EDTA, 10% (w/v) sucrose, and a protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Protocol:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue or cells in 10-20 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes) or a polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol is for a competitive binding assay using [³H]-Ketanserin.
Materials:
-
Prepared cell membranes with 5-HT₂A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Non-specific binding determinator: Mianserin (10 µM final concentration).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
In a 96-well plate, set up the assay in triplicate with a final volume of 250 µL per well.
-
Total Binding: Add 25 µL of Assay Buffer.
-
Non-specific Binding: Add 25 µL of Mianserin solution (10 µM final concentration).
-
Competition Binding: Add 25 µL of varying concentrations of this compound.
-
Add 25 µL of [³H]-Ketanserin to all wells (a final concentration at or below its Kd, typically 0.5-2 nM).
-
Add 200 µL of the diluted membrane preparation (typically 50-100 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
Radioligand Binding Assay for α₁-Adrenergic Receptor
This protocol is for a competitive binding assay using [³H]-Prazosin.
Materials:
-
Prepared cell membranes with α₁-adrenergic receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound stock solution.
-
Non-specific binding determinator: Phentolamine (10 µM final concentration).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
In a 96-well plate, set up the assay in triplicate with a final volume of 250 µL per well.
-
Total Binding: Add 25 µL of Assay Buffer.
-
Non-specific Binding: Add 25 µL of Phentolamine solution (10 µM final concentration).
-
Competition Binding: Add 25 µL of varying concentrations of this compound.
-
Add 25 µL of [³H]-Prazosin to all wells (a final concentration at or below its Kd, typically 0.1-0.5 nM).
-
Add 200 µL of the diluted membrane preparation (typically 100-200 µg of protein per well) to start the reaction.
-
Incubate the plate at 25°C for 30-60 minutes.
-
Terminate the incubation by rapid filtration as described for the 5-HT₂A assay.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Determine the bound radioactivity by liquid scintillation counting.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Experimental workflow for the radioligand binding assay.
References
Troubleshooting & Optimization
Improving the yield of Isolaureline chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Isolaureline. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and other aporphine (B1220529) alkaloids?
A1: The most common and effective strategies for synthesizing the aporphine core of this compound involve the construction of a substituted tetrahydroisoquinoline (THIQ) ring system, followed by oxidative cyclization to form the characteristic biaryl bond. The two primary reactions for creating the THIQ precursor are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1]
Q2: What is the general mechanism of the Bischler-Napieralski reaction in the context of this compound synthesis?
A2: The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The reaction proceeds through an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[1] The mechanism can involve a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions.[2]
Q3: How does the Pictet-Spengler reaction differ from the Bischler-Napieralski reaction for this compound synthesis?
A3: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][3] This reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. Unlike the Bischler-Napieralski reaction which starts with an amide, the Pictet-Spengler reaction begins with an amine and a carbonyl compound.[2][3]
Q4: What are the key factors that influence the yield of the Bischler-Napieralski reaction?
A4: Several factors are crucial for a high-yielding Bischler-Napieralski reaction:
-
Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution, and therefore works best with electron-rich aromatic rings. The presence of electron-donating groups on the β-arylethylamide substrate enhances the cyclization step.[4]
-
Dehydrating Agent: The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical. For less reactive substrates, stronger conditions like P₂O₅ in refluxing POCl₃ may be necessary.[2]
-
Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and product degradation.[4]
-
Solvent: High-boiling, anhydrous solvents like toluene (B28343) or xylene are commonly used.[4]
Q5: What are the critical parameters for a successful Pictet-Spengler reaction?
A5: Key parameters for optimizing the Pictet-Spengler reaction include:
-
Acid Catalyst: The choice and concentration of the acid catalyst are vital. Common catalysts include hydrochloric acid, trifluoroacetic acid, or Lewis acids.[3] Harsher conditions may be required for less nucleophilic aromatic rings.[3]
-
Carbonyl Compound: Using a slight excess of the aldehyde or ketone can help ensure complete consumption of the starting amine.[4]
-
Solvent: The reaction can be performed in both protic and aprotic solvents, with aprotic media sometimes providing superior yields.[3]
-
Temperature: The reaction temperature should be optimized to balance the reaction rate with the potential for side reactions or product degradation.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Bischler-Napieralski Reaction
| Potential Cause | Recommended Solution |
| Low Substrate Reactivity | If the aromatic ring of your β-arylethylamide has electron-withdrawing groups, the cyclization will be difficult.[4] Consider modifying the substrate to include electron-donating groups if possible. |
| Ineffective Dehydrating Agent | Ensure the dehydrating agent (e.g., POCl₃) is fresh and anhydrous. For less reactive substrates, consider using a stronger dehydrating system like P₂O₅ in refluxing POCl₃.[2] |
| Inappropriate Reaction Temperature | If the reaction is sluggish, a higher temperature may be required. However, be cautious as excessive heat can lead to decomposition.[4] Monitor the reaction by TLC to find the optimal temperature. |
| Presence of Moisture | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of Styrene-like Byproduct (Retro-Ritter Reaction) in Bischler-Napieralski Synthesis
| Potential Cause | Recommended Solution |
| Elimination from the Nitrilium Ion Intermediate | This is a common side reaction, especially under harsh conditions.[5] |
| Use of a Nitrile Solvent | Employing a nitrile solvent, such as acetonitrile, can shift the equilibrium away from the retro-Ritter product. |
| Milder Reaction Conditions | Modern methods using reagents like triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) proceed under milder conditions and can help avoid this side reaction.[6] |
Issue 3: Low Yield in Pictet-Spengler Reaction
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring | If the aromatic ring is not electron-rich, the electrophilic substitution will be sluggish.[7] Harsher conditions with stronger acids or higher temperatures may be necessary.[7] |
| Inappropriate Acid Catalyst | The type and concentration of the acid are crucial. Experiment with different Brønsted or Lewis acids and optimize the concentration. |
| Unstable Iminium Ion | The intermediate iminium ion needs to be stable enough for cyclization to occur. Ensure the reaction conditions favor its formation and stability. |
Issue 4: Difficult Purification of this compound
| Potential Cause | Recommended Solution |
| Complex Reaction Mixture | If the reaction produces multiple byproducts, purification can be challenging. Optimize the reaction conditions to minimize side reactions. |
| Product Crystallization in Crude Mixture | If the product crystallizes out of the crude mixture, it is often better to dry the entire mixture, redissolve it in a suitable solvent (like DMSO), and then proceed with purification.[8] |
| Choice of Purification Method | For small-scale reactions (< 1 gram), column chromatography is often the safest and most effective method.[9] For larger scales, recrystallization may be an option if a suitable solvent system can be found.[10] |
Data Presentation
Table 1: Representative Yields for Bischler-Napieralski Reaction Analogs
| Starting Material | Dehydrating Agent | Solvent | Temperature | Yield | Reference |
| N-(3,4-dimethoxyphenethyl)benzamide | POCl₃ | Toluene | Reflux | 70% | [11] |
| N-(3,4-dimethoxyphenethyl)acetamide | P₂O₅/POCl₃ | Xylene | Reflux | >90% | [12] |
| N-phenethylbenzamide | Tf₂O, 2-chloropyridine | Dichloromethane (B109758) | -78°C to rt | 95% | [6] |
Table 2: Representative Yields for Pictet-Spengler Reaction Analogs
| β-arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Yield | Reference |
| 3,4-dimethoxyphenethylamine | Formaldehyde | HCl | Protic Solvent | Reflux | >80% | [13] |
| Tryptamine | Piperonal | HCl | Acetonitrile/Isopropanol | Heat | Not specified | [1] |
| N-sulfonated phenethylamine | Formaldehyde (in situ) | BF₃-etherate | Chloroform | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous high-boiling solvent such as toluene or xylene.[4]
-
Addition of Dehydrating Agent: To the solution, add the dehydrating agent, for example, phosphorus oxychloride (POCl₃, typically 2-5 equivalents), dropwise at room temperature.[4]
-
Heating: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent and substrate) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Reduction: Dissolve the crude product in methanol (B129727) and cool the solution in an ice bath. Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline. Purify by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
Reaction Setup: To a round-bottom flask, add the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add the appropriate solvent (protic or aprotic) and the acid catalyst (e.g., trifluoroacetic acid).
-
Reaction: Stir the reaction mixture at the optimized temperature (which can range from room temperature to reflux) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.[1]
Visualizations
Caption: Workflow for the Bischler-Napieralski Synthesis of a Tetrahydroisoquinoline Precursor.
Caption: Troubleshooting Logic for Low Yield in Bischler-Napieralski Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Isolaureline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with Isolaureline in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro targets?
A1: this compound is an aporphine (B1220529) alkaloid. In vitro studies have shown that this compound and its enantiomers act as antagonists at human serotonin (B10506) 5-HT2 and adrenergic α1 receptor subtypes.[1][2] Specifically, (R)-isolaureline has demonstrated notable potency at the 5-HT2C receptor.[1][2]
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?
A2: this compound, like many alkaloids, is a lipophilic compound and is expected to have low aqueous solubility. Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds, especially when diluting a concentrated stock solution made in an organic solvent.
Q3: What are the initial steps I should take to dissolve this compound for my in vitro assay?
A3: The recommended initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough to not affect the cells or the assay.
Q4: Which organic solvents are recommended for preparing a stock solution of this compound?
A4: For poorly water-soluble drugs intended for in vitro assays, common choices for stock solution solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[3][4] It is advisable to start with DMSO, as it is a powerful solvent for many organic compounds and is widely used in cell culture at low concentrations (typically below 0.5% v/v).[4][5]
Q5: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts or toxicity.[4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental design.
Q6: My compound still precipitates even after using a DMSO stock. What are my next options?
A6: If direct dilution of a DMSO stock is problematic, several other techniques can be employed to enhance the solubility of poorly soluble compounds.[6][7] These include the use of co-solvents, pH adjustment, or complexation agents like cyclodextrins.[3][5][8]
Troubleshooting Guides
Issue 1: this compound Precipitates from Organic Stock Solution Upon Dilution in Aqueous Buffer or Media
-
Possible Cause: The aqueous buffer or media has a much lower capacity to dissolve the lipophilic this compound compared to the organic stock solvent. When the stock is diluted, the this compound concentration exceeds its solubility limit in the final aqueous environment.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Test a lower final concentration of this compound in your assay. It's possible the desired concentration is simply too high for its aqueous solubility.
-
Optimize Stock Concentration: Prepare a less concentrated stock solution. This will require adding a larger volume to your aqueous media, so be mindful of the final solvent concentration.
-
Use a Co-solvent System: Instead of 100% DMSO, try preparing the stock in a mixture of solvents. For example, a combination of DMSO and ethanol or propylene (B89431) glycol might improve solubility upon dilution.[4]
-
Serial Dilutions: Perform serial dilutions in the aqueous medium. Instead of a single large dilution, add the stock solution to a small volume of medium, vortex, and then add this to the rest of the medium.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help keep the compound in solution.
-
Issue 2: Low or Inconsistent Bioactivity Observed in In Vitro Assays
-
Possible Cause: Poor solubility can lead to an inaccurate concentration of the compound in solution, resulting in lower than expected or variable biological effects. The compound may be precipitating out of solution, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding this compound to your assay plates, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Solubility Testing: Perform a simple solubility test. Prepare a series of dilutions of this compound in your assay medium and visually inspect for the concentration at which precipitation occurs.
-
Consider Complexation Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility.[5] You will need to test the effect of the cyclodextrin (B1172386) itself on your assay.
-
pH Adjustment: As an alkaloid, the solubility of this compound may be pH-dependent. If your experimental buffer allows, you can investigate if slightly lowering the pH improves its solubility. However, be cautious as changes in pH can affect cell health and the activity of other components in the assay.
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Starting Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common starting solvent. Ensure final concentration in media is <0.5%. |
| Ethanol (EtOH) | 10-50 mM | Can be a good alternative to DMSO. Some cell lines are more sensitive to ethanol. |
| Methanol (MeOH) | 10-50 mM | Less common for cell-based assays due to higher volatility and potential toxicity. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent to increase the solubility of a nonpolar drug.[3] | Simple and widely used. | Potential for solvent toxicity at higher concentrations. May not be sufficient for very poorly soluble compounds. |
| pH Adjustment | Modifying the pH of the medium to ionize the drug, thereby increasing its solubility. | Effective for ionizable compounds. | Can impact cell viability and other experimental components. Limited by the pH tolerance of the assay. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5] | Significant increase in solubility. Can improve stability. | The complexing agent may have its own biological effects. Can be more expensive. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at a molecular level.[9] | Can significantly improve dissolution rate and solubility. | More complex preparation method, often requiring specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh out a known amount of this compound powder (e.g., 3.09 mg). The molecular weight of this compound is approximately 309.4 g/mol .[10]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 3.09 mg, this would be 1 mL.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Always add the stock solution to the medium and mix immediately to minimize the risk of precipitation.
-
Protocol 2: Phase Solubility Study with a Cyclodextrin
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS) or your assay buffer
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your chosen buffer.
-
Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid this compound.
-
Filter each solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will help determine the optimal concentration of HP-β-CD to use.
-
Visualizations
Caption: Experimental workflow for using this compound in vitro, including troubleshooting steps.
Caption: Simplified signaling pathways antagonized by this compound.
References
- 1. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Isolaureline | C19H19NO3 | CID 44584506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isolaureline Extraction from Litsea cubeba
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and isolation of Isolaureline from Litsea cubeba.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is an aporphine (B1220529) alkaloid found in plants of the Lauraceae family, including Litsea cubeba. Aporphine alkaloids are a class of natural products known for a wide range of biological activities.[1] this compound, in particular, has been studied for its activity at serotonin (B10506) (5-HT₂) and α₁ adrenergic receptors, where it acts as an antagonist.[2][3] This makes it a compound of interest for research into central nervous system disorders.
Q2: Which part of the Litsea cubeba plant is the best source for this compound extraction?
Litsea cubeba is characterized by the presence of aporphine alkaloids.[1] While the essential oils are typically extracted from the fruits, alkaloids are often concentrated in the woody parts of the plant.[4][5] One study successfully extracted and fractionated alkaloids from the heartwood of Litsea cubeba.[6] Therefore, the heartwood, stems, or roots are the most probable sources for this compound.
Q3: What are the principal methods for extracting alkaloids like this compound?
The extraction of alkaloids, which are basic compounds, typically involves a few key stages:
-
Solvent Extraction: Maceration or percolation of the dried, powdered plant material with a polar solvent like ethanol (B145695) or methanol (B129727) to create a crude extract.[6]
-
Acid-Base Liquid-Liquid Partitioning: This is a crucial step to separate alkaloids from other neutral or acidic compounds. The crude extract is dissolved and partitioned between an acidic aqueous layer (which protonates and dissolves the alkaloids) and an organic layer (which removes neutral compounds). The pH of the aqueous layer is then made basic, and the alkaloids are re-extracted into an immiscible organic solvent like chloroform (B151607).[6]
-
Chromatographic Purification: Due to the presence of multiple, structurally similar alkaloids in Litsea cubeba, further purification is almost always necessary.[1][7] Techniques like High-Performance Liquid Chromatography (HPLC), pH-zone-refining Counter-Current Chromatography (CCC), or Column Chromatography are used to isolate the pure compound.[1][8]
Q4: How is the final purity and concentration of this compound determined?
High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for analyzing the purity and quantifying the concentration of the isolated compound.[7][9] The identity and structure of the purified this compound are typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the extraction and purification process.
Problem: Very Low or No Yield of this compound
| Possible Cause | Suggested Solution / Check | Citation |
| Incorrect Plant Material | Verify the plant species and the part used (heartwood/stem recommended). The chemical composition of plants can vary based on harvesting time and environmental conditions. | [6][10] |
| Inefficient Initial Solvent Extraction | Ensure the plant material is finely powdered to maximize surface area. Check that the solvent (e.g., ethanol) is of appropriate purity and that the extraction time was sufficient (e.g., repeated maceration for several days). | [6] |
| Losses During Acid-Base Partitioning | Carefully monitor the pH during acidification (to ~pH 3) and basification (to ~pH 9-11). Incomplete protonation or deprotonation will lead to poor recovery. Emulsion formation can also trap the analyte; allow phases to separate completely or use techniques to break emulsions. | [6] |
| Compound Degradation | Many natural products are sensitive to heat, light, and oxygen. Avoid high temperatures during solvent evaporation and store extracts in dark, airtight containers, preferably under an inert atmosphere. | [10] |
Problem: Final Product is Impure
| Possible Cause | Suggested Solution / Check | Citation |
| Co-extraction of Fats and Pigments | Before the main extraction, perform a pre-extraction (defatting) step on the dry plant material using a non-polar solvent like n-hexane. This will remove lipids and other non-polar compounds. | [6] |
| Poor Solvent Selectivity | The initial solvent may extract a wide range of compounds. The acid-base partitioning step is critical for improving selectivity for alkaloids. | [10] |
| Ineffective Chromatographic Separation | Optimize the chromatographic conditions. For HPLC, this involves testing different mobile phase compositions (gradient elution), flow rates, and column types (e.g., C18). For complex mixtures of similar alkaloids, advanced techniques like pH-zone-refining CCC may be required. | [1][7] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Litsea cubeba
This protocol is a generalized procedure based on common alkaloid extraction methodologies.
-
Preparation: Air-dry and powder the heartwood of Litsea cubeba.
-
Initial Maceration:
-
Macerate 1 kg of the powdered wood in 96% ethanol (e.g., 3 x 7.5 L, each for 3 days).[6]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a viscous crude extract.
-
-
Defatting:
-
Dissolve the crude extract in a 10% acetic acid solution.
-
Extract this acidic solution with n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
-
Acid-Base Partitioning:
-
Take the remaining acidic aqueous layer and adjust the pH to 9-11 using ammonium (B1175870) hydroxide.
-
Extract this basic solution multiple times with chloroform. The alkaloids will move into the chloroform layer.[6]
-
Combine the chloroform fractions and evaporate the solvent to yield a crude alkaloid mixture.
-
-
Purification:
-
Subject the crude alkaloid mixture to a suitable chromatographic method.
-
For preparative separation, High-Speed Counter-Current Chromatography (HSCCC) with a solvent system like ethyl acetate–methanol–water can be effective for separating similar alkaloids.[1]
-
Alternatively, use preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water with a modifier like formic acid or ammonia).
-
-
Analysis: Analyze the purified fractions by analytical HPLC to determine purity and quantify the this compound. Confirm the structure using MS and NMR.[1]
Protocol 2: Quantification by HPLC
-
System: An HPLC system with a UV or PDA detector and a reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Methanol or Acetonitrile. The gradient can be run from ~10% B to 90% B over 30-40 minutes.
-
Detection: Monitor the eluent at a wavelength where aporphine alkaloids have strong absorbance, typically around 280 nm and 302 nm.[6]
-
Quantification: Prepare a calibration curve using a certified standard of pure this compound at several known concentrations. Run the extracted sample and determine its concentration by comparing its peak area to the calibration curve. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[11][12]
Data Presentation
Table 1: Solvent Systems and pH Conditions for Litsea cubeba Alkaloid Fractionation
| Step | Solvent System | pH | Purpose | Citation |
| Initial Extraction | 96% Ethanol | Neutral | Maceration of raw plant material to create a total extract. | [6] |
| Liquid-Liquid Extraction (Aqueous Phase) | Water / Dilute Acid (e.g., HCl) | ~pH 3 | To protonate and dissolve alkaloids in the aqueous phase. | [6] |
| Liquid-Liquid Extraction (Organic Phase) | Chloroform | ~pH 9-11 | To extract the free-base alkaloids from the basified aqueous phase. | [6] |
| Counter-Current Chromatography (CCC) | Chloroform–Methanol–Water (4:3:3 v/v) with HCl in stationary phase and Triethylamine in mobile phase. | pH Gradient | Preparative separation of different aporphine alkaloids. | [1] |
| Counter-Current Chromatography (CCC) | Ethyl acetate–Methanol–Water (4:1:5 v/v) | N/A | Further separation of co-eluting alkaloids. | [1] |
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate the general experimental workflow for this compound extraction and a logical decision tree for troubleshooting low yields.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Signaling Pathway
This compound acts as an antagonist at Gq-protein coupled receptors (GPCRs), specifically the 5-HT₂ and α₁ adrenergic subtypes. It functions by blocking the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade.
Caption: this compound's antagonistic action on GPCR signaling pathways.
References
- 1. Preparative separation of alkaloids from Litsea cubeba using combined applications of pH-zone-refining and high-speed counter-current chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Total Valorization of Litsea cubeba as a New Woody Oil Plant Resource toward a Zero-Waste Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Free Microwave Extraction of Essential Oils from Litsea cubeba (Lour.) Pers. at Different Harvesting Times and Their Skin-Whitening Cosmetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Alkaloid Compounds from Litsea Cubeba Lour – Oriental Journal of Chemistry [orientjchem.org]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Chiral Chromatography for Isolaureline Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the optimization of chiral chromatography for Isolaureline enantiomers. This compound, an aporphine (B1220529) alkaloid, and its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have distinct biological activities. For instance, in many chiral drugs, one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. Therefore, separating and quantifying the individual enantiomers of this compound is critical for accurate pharmacological studies, drug development, and quality control to ensure safety and efficacy.
Q2: What type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) or cellulose (B213188) that are coated or immobilized on a silica (B1680970) gel support, are highly effective for the chiral separation of a wide range of compounds, including alkaloids like this compound. These CSPs offer a good balance of enantioselectivity and broad applicability.
Q3: What are the typical mobile phases used for the chiral separation of this compound?
A3: For normal-phase chromatography on polysaccharide-based CSPs, the mobile phase typically consists of a non-polar solvent such as n-hexane, modified with a polar alcohol like ethanol (B145695) or isopropanol (B130326). For basic compounds like this compound, a small amount of a basic additive, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.
Q4: Can temperature be used to optimize the separation of this compound enantiomers?
A4: Yes, column temperature is a critical parameter in chiral method development. Varying the temperature can significantly impact selectivity and resolution. Lowering the temperature often improves resolution by enhancing the differences in interaction energies between the enantiomers and the CSP. However, this can also lead to broader peaks and longer analysis times. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
Q5: What is the "additive memory effect" and how can I avoid it?
A5: The additive memory effect occurs when trace amounts of a mobile phase additive, like DEA, are retained on the column and in the HPLC system, affecting subsequent analyses even after switching to a mobile phase without the additive. To avoid this, it is best to dedicate a column to a specific method with a particular additive. If this is not feasible, a rigorous column flushing procedure with a strong solvent like isopropanol should be performed between methods using different additives.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
The two enantiomer peaks are significantly overlapped, with a resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity for this compound. If using a polysaccharide-based column, consider trying a different type (e.g., amylose vs. cellulose derivative) or a CSP from a different class, such as a cyclodextrin-based phase. |
| Suboptimal Mobile Phase Composition | The ratio of the non-polar solvent to the alcohol modifier is critical. Systematically vary the percentage of the alcohol (e.g., from 5% to 20% in n-hexane). Also, optimize the concentration of the basic additive (e.g., 0.1% to 0.5% DEA) as this can significantly impact peak shape and selectivity. |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. A lower flow rate generally allows for more interactions between the analytes and the CSP, which can improve resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). |
| Suboptimal Column Temperature | Temperature affects the thermodynamics of the separation. Experiment with different temperatures using a column oven. Lower temperatures often increase resolution but may increase backpressure and analysis time. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than 1.5 or a fronting factor less than 0.9.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions | This compound, being a basic alkaloid, can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing. Ensure a sufficient concentration of a basic additive like DEA (typically 0.1% - 0.2%) is present in the mobile phase to mask these silanol groups. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself. |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
Problem 3: Unstable Retention Times
Symptoms:
-
The retention times of the enantiomer peaks drift or are inconsistent between injections.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Column Equilibration | Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, especially after a change in mobile phase composition. Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved. |
| Inconsistent Mobile Phase Preparation | Precisely measure and mix the mobile phase components. Small variations in the percentage of the alcohol modifier or additive can lead to significant shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Fluctuating Column Temperature | Use a reliable column oven to maintain a constant and stable temperature. Even minor temperature fluctuations can affect retention times. |
| HPLC System Issues | Check for leaks in the system, ensure pump seals are in good condition, and that check valves are functioning correctly. An unstable flow rate from the pump will cause retention time variability. |
Experimental Protocols
The following is a proposed starting methodology for the chiral separation of this compound enantiomers based on methods used for structurally similar aporphine alkaloids. Optimization will likely be required.
Proposed HPLC Method for Chiral Separation of this compound
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |
| Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 0.5 mg/mL. |
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical data that could be obtained from a successful chiral separation of this compound enantiomers using the proposed method. These values are for illustrative purposes and must be confirmed experimentally.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Enantiomer 1 | 12.5 | \multirow{2}{*}{2.1} | 1.1 |
| Enantiomer 2 | 14.8 | 1.2 |
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Troubleshooting logic for optimizing the chiral separation of this compound.
Technical Support Center: Isolaureline Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isolaureline during storage and throughout experimental workflows. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following troubleshooting guides, FAQs, and protocols are based on the general chemical properties of aporphine (B1220529) alkaloids and established principles of pharmaceutical stability analysis. The quantitative data presented is illustrative and intended to provide a framework for designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Like many aporphine alkaloids, this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The ether linkages in the this compound structure can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The phenolic group and the tertiary amine are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1][2] Aporphine alkaloids like boldine (B1667363) and glaucine (B1671577) have been shown to be photounstable.
-
Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation reactions.[3][4]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-proof container.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
Q3: How should I store this compound in solution?
A3: this compound is generally less stable in solution than in solid form. If storage in solution is necessary, follow these guidelines:
-
Solvent Choice: Use high-purity, dry, aprotic solvents. If aqueous buffers are required, use a pH range of 4-6, as extreme pH can catalyze hydrolysis.[5] Solvents should be degassed to remove dissolved oxygen.
-
Temperature: Store solutions frozen at -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Store in amber vials or protect from light.
Q4: I suspect my this compound sample has degraded. How can I check for degradation?
A4: You can assess the purity of your this compound sample using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products.[6][7] A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products, providing clues to their structure.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any isolated degradation products.[8][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions for critical experiments. Verify the purity of the stock solution using HPLC. Review storage conditions (temperature, light exposure, solvent). |
| Appearance of new, unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to tentatively identify the degradation pathway. Use LC-MS to determine the mass of the new peaks and propose potential structures. |
| Discoloration of solid this compound (e.g., yellowing or browning). | Oxidation of the phenolic group or other sensitive moieties. | Store solid this compound under an inert atmosphere (argon or nitrogen). Ensure the storage container is tightly sealed and protected from light. |
| Precipitation in a stored this compound solution. | Poor solubility at storage temperature or formation of insoluble degradation products. | Before use, allow the solution to warm to room temperature and vortex to redissolve. If precipitation persists, filter the solution. Consider using a different solvent or preparing more dilute stock solutions. |
| Inconsistent results between different batches of this compound. | Variation in initial purity or degradation during storage of one batch. | Always source high-purity this compound from a reputable supplier. Perform an initial purity check on new batches. Maintain consistent and proper storage conditions for all batches. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[3][12][13]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid this compound at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[1][15][16] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize the acidic and basic samples, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method to monitor the degradation of this compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[17][18][19][20]
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the analysis of alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products, process impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C / Dark / Inert Atmosphere | 0 | 99.8 | White crystalline solid |
| 6 | 99.7 | White crystalline solid | |
| 12 | 99.6 | White crystalline solid | |
| 24 | 99.5 | White crystalline solid | |
| 2-8°C / Dark | 0 | 99.8 | White crystalline solid |
| 6 | 99.2 | White crystalline solid | |
| 12 | 98.5 | Off-white solid | |
| 24 | 97.1 | Slightly yellow solid | |
| 25°C / 60% RH / Ambient Light | 0 | 99.8 | White crystalline solid |
| 1 | 97.5 | Yellowish solid | |
| 3 | 92.1 | Yellow-brown solid | |
| 6 | 85.3 | Brown solid |
Table 2: Hypothetical Forced Degradation Study Results for this compound (1 mg/mL solution)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (RRT) |
| 0.1 M HCl, 60°C | 8 | 85.2 | 0.85, 1.15 |
| 0.1 M NaOH, 60°C | 8 | 78.9 | 0.72, 0.91 |
| 3% H₂O₂, RT | 24 | 90.5 | 1.25 (Oxidized product) |
| Heat, 60°C (in solution) | 24 | 95.1 | 0.85 |
| Photostability Chamber | - | 88.7 | 1.32, 1.45 |
*RRT = Relative Retention Time to this compound peak.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General workflow for conducting stability testing of this compound.
Caption: A logical flow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. labinsights.nl [labinsights.nl]
- 5. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. ijper.org [ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and characterization of novel degradation products of Doxofylline using HPLC, FTIR, LCMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. japsonline.com [japsonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. database.ich.org [database.ich.org]
- 16. pharmatutor.org [pharmatutor.org]
- 17. ijsdr.org [ijsdr.org]
- 18. m.youtube.com [m.youtube.com]
- 19. sepanalytical.com [sepanalytical.com]
- 20. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Addressing matrix effects in LC-MS analysis of Isolaureline.
Welcome to the technical support center for the LC-MS analysis of Isolaureline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4][5] In complex biological matrices like plasma or serum, phospholipids (B1166683) are a common cause of ion suppression.[6]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent analyte response, and a significant difference in the signal intensity of this compound when comparing standards prepared in a pure solvent versus those prepared in the sample matrix.[4][7] If you observe high variability between replicate injections of the same sample, matrix effects could be a contributing factor.
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of this compound in a pure solvent at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Which sample preparation techniques are most effective at reducing matrix effects for aporphine (B1220529) alkaloids like this compound?
A4: The choice of sample preparation is critical for minimizing matrix effects.[1][3] For aporphine alkaloids, which are basic compounds, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation (PPT) at removing interfering matrix components like phospholipids.[6] Adjusting the pH of the sample during LLE to ensure this compound is in its neutral, uncharged state can significantly improve extraction efficiency and sample cleanliness.[6]
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: An internal standard is a compound of known concentration added to all samples, calibrators, and QCs.[8] It co-elutes with the analyte and experiences similar matrix effects.[1] By using the ratio of the analyte signal to the IS signal for quantification, variability due to matrix effects can be compensated for. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as its physicochemical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.[7][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Potential Cause: This could be due to ion suppression from co-eluting matrix components or interactions with metal surfaces in the LC system.[4][10]
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[11][12] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal indicates where ion suppression is occurring.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the this compound peak from the ion suppression zones.[11][12]
-
Improve Sample Cleanup: If ion suppression is significant, enhance your sample preparation method. Move from protein precipitation to a more rigorous technique like LLE or SPE.
-
Consider Metal-Free Components: For compounds prone to chelation, interactions with stainless steel components in the HPLC column and tubing can lead to poor peak shape and signal loss.[10] Consider using a metal-free or bio-inert LC system and columns if this is suspected.[10]
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Potential Cause: High sample-to-sample variability in matrix composition can lead to differing degrees of ion suppression, causing inconsistent results.[7]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[7]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[7]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[7][9]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical quantitative data comparing the effectiveness of three common sample preparation techniques in reducing matrix effects and improving the recovery of this compound from human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) for QC Samples (%) |
| Protein Precipitation (PPT) | 95 | 45 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 88 (Slight Suppression) | 7 |
| Solid-Phase Extraction (SPE) | 92 | 97 (Minimal Effect) | 4 |
This data illustrates that while PPT may offer high recovery, it is often associated with significant matrix effects. LLE and SPE provide cleaner extracts, resulting in reduced ion suppression and better precision.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution.
-
Add 50 µL of 1M sodium hydroxide (B78521) to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Set up the LC-MS system with the analytical column.
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Using a syringe pump and a T-connector, infuse the this compound solution into the mobile phase stream between the analytical column and the mass spectrometer inlet at a low flow rate (e.g., 10 µL/min).
-
Allow the baseline signal for this compound to stabilize.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Challenges in the scale-up production of Isolaureline.
Technical Support Center: Isolaureline Production
Disclaimer: this compound is a specialized aporphine (B1220529) alkaloid. The following guide is a compilation of best practices for the scale-up of related compounds and may require adaptation for your specific process.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a naturally occurring aporphine alkaloid that can be isolated from the plant Stephania longa[1]. Its chemical formula is C19H19NO3[2]. Research has shown that this compound and its enantiomers act as antagonists at serotonin (B10506) (5-HT2) and α1 adrenergic receptors[3][4]. This activity suggests potential for the treatment of central nervous system disorders[3][4].
Q2: What are the primary sources for obtaining this compound?
A2: this compound can be obtained through two primary methods:
-
Extraction from natural sources: It can be isolated from the whole plant of Stephania longa[1]. However, reliance on plant extraction can be a bottleneck for large-scale production[5].
-
Chemical synthesis: Total synthesis or chemoenzymatic strategies offer a more controlled and potentially scalable alternative to extraction[5][6].
Q3: What are the major challenges in the scale-up production of aporphine alkaloids like this compound?
A3: The scale-up of aporphine alkaloid synthesis presents several key challenges:
-
Poor chiral control: Achieving high enantiomeric excess is often difficult but crucial for pharmacological activity[5][6].
-
Low coupling efficiency: The formation of the characteristic biphenyl (B1667301) structure can be low-yielding[5][6].
-
Hazardous reagents and conditions: Lab-scale syntheses may use reagents and conditions that are unsafe for large-scale production[7][8].
-
Purification: Removal of impurities and byproducts often requires chromatography, which is undesirable at an industrial scale[7][9].
-
Process robustness and reproducibility: Ensuring consistent yield and purity between batches is a significant hurdle[8].
Troubleshooting Guides
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. | Increase reaction time, temperature, or reagent stoichiometry. Consider a more efficient catalyst if applicable. |
| Product Degradation | Analyze crude reaction mixture for byproducts. | Test the stability of your product under the reaction and workup conditions. You may need to adjust pH, temperature, or exposure to air/light[10]. |
| Loss During Workup/Purification | Analyze aqueous layers and filtration media for product loss[10]. | Modify extraction pH to ensure the product is in the organic phase. Use a different solvent for extraction or filtration. |
| Inefficient Aryl-Aryl Coupling | This is a known challenge for aporphine alkaloids[5][6]. | Optimize the coupling reaction. Consider alternative methods like photoinduced coupling, which has shown high efficiency[5][6]. |
Problem 2: Poor Stereoselectivity (Low Enantiomeric Excess)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Ineffective Chiral Catalyst or Reagent | Verify the quality and loading of the chiral catalyst/reagent. | Screen different chiral catalysts or ligands. Optimize reaction temperature, as lower temperatures often improve selectivity. |
| Racemization During Reaction or Workup | Test the enantiomeric purity of the product at different stages. | Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization. |
| Suboptimal Asymmetric Synthesis Strategy | This is a common issue in aporphine synthesis[5]. | Consider a chemoenzymatic approach. Engineered imine reductases have demonstrated excellent stereocontrol in the synthesis of related compounds[5][6]. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Chromatographic Purification is Not Scalable | This is a common issue when moving from lab to pilot plant scale[7]. | Develop a crystallization method for purification. Screen various solvents and solvent mixtures to find suitable conditions for selective crystallization. |
| Persistent Impurities | Identify the structure of the main impurities. | Re-evaluate the synthetic route to avoid the formation of problematic impurities. Improve the workup procedure to remove them before the final purification step. |
| Polymorphism | Characterize the solid-state properties of the final product. | Control crystallization conditions (solvent, temperature, cooling rate) to ensure a consistent polymorphic form is produced, which is crucial for drug manufacturing[8]. |
Quantitative Data Summary
The following table summarizes the in vitro functional activity of this compound enantiomers at human 5-HT2 and α1 adrenergic receptor subtypes.
| Compound | Receptor | Activity (pKb) | Functional Effect |
| (R)-Isolaureline | 5-HT2A | ~7.5 | Antagonist |
| (R)-Isolaureline | 5-HT2B | ~7.8 | Antagonist |
| (R)-Isolaureline | 5-HT2C | 8.14 | Antagonist |
| (R)-Isolaureline | α1A | ~7.6 | Antagonist |
| (R)-Isolaureline | α1B | ~7.4 | Antagonist |
| (R)-Isolaureline | α1D | ~7.7 | Antagonist |
| (S)-Isolaureline | 5-HT2A | ~7.4 | Antagonist |
| (S)-Isolaureline | 5-HT2B | ~7.7 | Antagonist |
| (S)-Isolaureline | 5-HT2C | ~7.9 | Antagonist |
| (S)-Isolaureline | α1A | ~7.5 | Antagonist |
| (S)-Isolaureline | α1B | ~7.3 | Antagonist |
| (S)-Isolaureline | α1D | ~7.6 | Antagonist |
| (Data adapted from functional studies on this compound enantiomers[3][4]) |
Experimental Protocols
Protocol 1: General Chemoenzymatic Synthesis of an Aporphine Alkaloid Core
This protocol is a generalized example based on modern synthetic strategies for aporphine alkaloids, which can be adapted for this compound[5][6].
-
Enzymatic Reduction: A 2'-halogenated 1-benzyl-dihydroisoquinoline precursor is subjected to asymmetric reduction using an engineered imine reductase (IRED) to establish the desired C-1 stereocenter. This typically yields the (S)-tetrahydroisoquinoline with high enantiomeric excess (>99%).
-
N-methylation: The resulting secondary amine is selectively methylated using an N-methyltransferase to install the methyl group, a common feature in aporphine alkaloids.
-
Photoinduced Aryl-Aryl Coupling: The N-methylated tetrahydroisoquinoline is then subjected to a catalyst-free, photoinduced coupling reaction. This step forms the crucial biphenyl bond to create the tetracyclic aporphine core. Yields for this step can be as high as 90%[6].
-
Purification: The final product is purified. While chromatography may be used at the lab scale, the development of a crystallization protocol is essential for scale-up.
Protocol 2: In Vitro Functional Activity Assay (TGF-α Shedding Assay)
This protocol is used to determine the functional activity of compounds like this compound at G protein-coupled receptors[4].
-
Cell Culture: HEK293 cells are stably co-transfected with the human receptor of interest (e.g., 5-HT2C) and alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α).
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., (R)-Isolaureline) in the presence of a known agonist (e.g., serotonin).
-
Quantification: The amount of AP-TGF-α shed into the cell culture medium is quantified by measuring the enzymatic activity of alkaline phosphatase.
-
Data Analysis: Dose-response curves are generated to determine the potency (pKb) and efficacy of the test compound. Antagonists will inhibit the agonist-induced shedding of AP-TGF-α.
Visualizations
Signaling Pathway
Caption: Antagonistic mechanism of this compound at the 5-HT2C receptor.
Experimental Workflow
Caption: Logical workflow for troubleshooting scale-up production issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-Isolaureline | C19H19NO3 | CID 44584506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
Minimizing side-products in Isolaureline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isolaureline. Our aim is to offer practical solutions to common challenges encountered during this multi-step synthesis, with a focus on minimizing side-product formation and optimizing reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis, namely the Bischler-Napieralski and Pschorr cyclization reactions.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction is a critical step in forming the dihydroisoquinoline core of this compound. However, it is often associated with the formation of undesirable side-products.
Question 1: My Bischler-Napieralski reaction is resulting in a low yield of the desired dihydroisoquinoline precursor. What are the potential causes and solutions?
Answer:
Low yields in the Bischler-Napieralski reaction can be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution, which is more efficient on electron-rich aromatic rings. If your starting β-phenylethylamide has electron-withdrawing groups, the reaction will be less effective.
-
Suboptimal Dehydrating Agent: The choice of dehydrating agent is crucial. For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) may be necessary.[1]
-
Inadequate Reaction Temperature: This reaction often requires elevated temperatures to proceed efficiently. Consider using a higher boiling point solvent, such as xylene, to achieve the necessary temperature.
-
Presence of Moisture: All reagents and glassware must be scrupulously dry, as any moisture will consume the dehydrating agent.
Question 2: I am observing a significant amount of a styrene (B11656) derivative as a side-product. How can this be minimized?
Answer:
The formation of a styrene side-product is a known issue, arising from a retro-Ritter reaction of the nitrilium ion intermediate.[2] To mitigate this:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter pathway, thus reducing the formation of the styrene byproduct.[2]
-
Milder Reagents: Employing milder dehydrating agents can prevent or reduce the formation of the nitrilium ion intermediate that leads to the styrene.
Question 3: My final product is a mixture of regioisomers. What causes this and how can I improve the regioselectivity?
Answer:
The formation of an unexpected regioisomer can occur, particularly with potent dehydrating agents like P₂O₅. This is often due to cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate that subsequently rearranges.[1]
-
Reagent Selection: Using a milder dehydrating agent, such as POCl₃, can favor the desired ortho-cyclization and minimize the formation of the abnormal regioisomer.[1]
Pschorr Cyclization Troubleshooting
The Pschorr cyclization is employed to form the aporphine (B1220529) core of this compound. Low yields are a common challenge in this reaction.
Question 4: The yield of my Pschorr cyclization is consistently low. What strategies can I employ to improve it?
Answer:
Low yields are a known limitation of the traditional Pschorr cyclization.[3] However, several modifications can significantly enhance the outcome:
-
Catalyst Choice: The use of copper powder as a catalyst is traditional, but often gives modest yields. Improved, soluble catalysts have been developed that can significantly increase the yield and reduce reaction times. Ferrocene (B1249389) in acetone (B3395972) has been shown to be a versatile and effective catalyst, affording high yields of cyclized products.[4]
-
Reaction Conditions: The reaction proceeds via a diazonium salt, which can be unstable. Careful control of the reaction temperature during diazotization (typically 0-5 °C) is critical to prevent premature decomposition.
Data Presentation
The following tables summarize representative quantitative data for the key reactions in this compound synthesis, based on typical yields reported for analogous aporphine alkaloid syntheses.
Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction
| Dehydrating Agent | Temperature (°C) | Typical Yield of Dihydroisoquinoline (%) | Estimated Styrene Side-product (%) | Estimated Regioisomer Side-product (%) |
| POCl₃ | 80-100 | 65-75 | 5-10 | < 5 |
| P₂O₅ in POCl₃ | 100-120 | 70-85 | 5-15 | 10-20 |
| Tf₂O / 2-chloropyridine | 0-25 | 85-95 | < 5 | < 2 |
Table 2: Effect of Catalyst on Pschorr Cyclization Yield
| Catalyst | Solvent | Temperature (°C) | Typical Yield of Aporphine Core (%) |
| Copper Powder | Water/Acid | 50-60 | 30-50 |
| Potassium Ferrocyanide | Water | Room Temp. | 75-85 |
| Ferrocene | Acetone | Room Temp. | 85-95 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Bischler-Napieralski Cyclization of N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-methylenedioxybenzamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-methylenedioxybenzamide (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (3 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Basification: In a fume hood, cautiously basify the acidic aqueous mixture with concentrated ammonium (B1175870) hydroxide (B78521) until the pH is > 9.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the dihydroisoquinoline precursor.
Protocol 2: Pschorr Cyclization for Aporphine Core Formation
-
Diazotization: Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor (1 equivalent) in a mixture of water and concentrated sulfuric acid in a beaker, cooled in an ice-salt bath to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Catalyst Suspension: In a separate flask, prepare a suspension of ferrocene (0.1 equivalents) in acetone.
-
Cyclization: Slowly add the cold diazonium salt solution to the ferrocene suspension with vigorous stirring at room temperature.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
Work-up: Make the reaction mixture alkaline with ammonium hydroxide.
-
Extraction: Extract the aqueous solution with chloroform (B151607) (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in troubleshooting the synthesis of this compound.
References
Technical Support Center: Validating the Reproducibility of Isolaureline Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the validation of Isolaureline bioassay reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its enantiomers?
A1: this compound and its enantiomers primarily act as antagonists at serotonin (B10506) 5-HT2 receptors and α1-adrenergic receptors.[1]
Q2: Which bioassays are commonly used to assess the antagonist activity of this compound?
A2: Common functional bioassays to evaluate the antagonist activity of this compound at the Gq-coupled 5-HT2 and α1-adrenergic receptors include Calcium Flux assays, Inositol Monophosphate (IP1) accumulation assays, and Transforming Growth Factor-α (TGFα) shedding assays.[2][3]
Q3: What is the expected outcome of a successful this compound antagonist bioassay?
A3: In a successful antagonist assay, pre-incubation with this compound should inhibit the response induced by a known agonist for the target receptor (e.g., serotonin for 5-HT2 receptors, phenylephrine (B352888) for α1-adrenergic receptors). This inhibition is typically dose-dependent.
Q4: Are there known differences in the potency of this compound enantiomers?
A4: Yes, studies have shown that the enantiomers of this compound can exhibit different potencies at their target receptors. For instance, (R)-Isolaureline has been reported to have greater potency at the 5-HT2C receptor compared to its (S)-enantiomer.[1]
Quantitative Data Summary
The following tables summarize the reported antagonist potency (pKb) of this compound enantiomers at human 5-HT2 and α1-adrenergic receptor subtypes.
Table 1: Antagonist Potency (pKb) of this compound Enantiomers at Human 5-HT2 Receptor Subtypes
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| (R)-Isolaureline | 7.89 | 7.21 | 8.14 |
| (S)-Isolaureline | 7.75 | 7.11 | 7.82 |
Table 2: Antagonist Potency (pKb) of this compound Enantiomers at Human α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D |
| (R)-Isolaureline | 7.33 | 7.01 | 7.51 |
| (S)-Isolaureline | 7.25 | 6.95 | 7.43 |
Note: pKb is the negative logarithm of the antagonist equilibrium dissociation constant (Kb). A higher pKb value indicates a higher antagonist potency.
Experimental Protocols
Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration triggered by a 5-HT2A receptor agonist.[2][4][5][6][7]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
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5-HT2A receptor agonist (e.g., Serotonin).
-
This compound (and enantiomers) stock solutions.
-
Positive control antagonist (e.g., Ketanserin).
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96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye loading solution in the assay buffer. Remove the cell culture medium and add the dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control antagonist, and a vehicle control in the assay buffer.
-
Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer and then add the prepared compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the 5-HT2A agonist at a predetermined EC80 concentration into the wells and continue to measure the fluorescence signal kinetically for 1-3 minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of the Gq signaling pathway, to measure receptor activation.[8][9]
Materials:
-
Cells stably expressing the target receptor (5-HT2A or α1-adrenergic).
-
Stimulation Buffer containing Lithium Chloride (LiCl).
-
Agonist (Serotonin or Phenylephrine).
-
This compound stock solutions.
-
IP1-d2 conjugate and anti-IP1 Cryptate antibody (for HTRF-based detection).
-
Lysis Buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80) in the stimulation buffer.
-
Antagonist Pre-incubation and Stimulation: Aspirate the cell culture medium. Add the this compound dilutions to the wells and incubate. Then, add the agonist to stimulate the cells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents to each well. Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on the HTRF plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio. Plot the ratio against the this compound concentration to determine the IC50.
Transforming Growth Factor-α (TGFα) Shedding Assay
This assay measures GPCR activation by detecting the shedding of a membrane-anchored alkaline phosphatase-tagged TGFα (AP-TGFα).[3][10][11][12][13]
Materials:
-
HEK293 cells co-transfected with the receptor of interest and AP-TGFα.
-
Assay medium (e.g., serum-free DMEM).
-
Agonist (Serotonin or Phenylephrine).
-
This compound stock solutions.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
96-well plates.
-
Absorbance microplate reader.
Procedure:
-
Cell Seeding: Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
Assay Initiation: Replace the culture medium with serum-free assay medium.
-
Compound Treatment: Add serial dilutions of this compound and allow for a pre-incubation period. Then, add the agonist at a fixed concentration.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Supernatant Collection: Carefully collect the conditioned medium from each well.
-
AP Activity Measurement: Add the alkaline phosphatase substrate to the collected supernatant and measure the absorbance at 405 nm.
-
Data Analysis: Normalize the AP activity to the control wells and plot against the this compound concentration to determine the IC50.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding | Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette with care. | Reduced standard deviation between replicate wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | More consistent results across the plate. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Improved accuracy and precision of additions. |
| Cell health issues | Monitor cell morphology and viability. Ensure cells are not over-confluent. | Healthier cell monolayer leading to more consistent responses. |
Issue 2: Low or No Agonist Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low receptor expression | Verify receptor expression levels via Western blot or qPCR. | Confirmation of adequate receptor expression for a robust signal. |
| Inactive agonist | Use a fresh stock of the agonist and verify its activity. | A robust and reproducible agonist-induced signal. |
| Incorrect assay buffer composition | Ensure the buffer has the correct pH, ionic strength, and necessary co-factors. | Optimal conditions for receptor activation and signaling. |
| Cell passage number too high | Use cells within a defined low passage number range. | Restoration of expected agonist response. |
Issue 3: Inconsistent Antagonist Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound solubility issues | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved. Avoid precipitation in the assay buffer. | Consistent and dose-dependent inhibition. |
| Insufficient pre-incubation time | Optimize the antagonist pre-incubation time to ensure it reaches equilibrium with the receptor. | A stable and reproducible inhibitory effect. |
| Agonist concentration too high | Use an agonist concentration around the EC80 to allow for a clear window of inhibition. | Ability to observe a full inhibitory dose-response curve. |
| Compound degradation | Store this compound stock solutions properly (e.g., protected from light, at -20°C) and prepare fresh dilutions for each experiment. | Reliable and consistent antagonist potency. |
Visualizations
References
- 1. Evaluation of structural effects on 5-HT2A receptor antagonism by aporphines: identification of a new aporphine with 5-HT2A antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
Validation & Comparative
Isolaureline and Dicentrine: A Comparative Analysis of 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolaureline and Dicentrine (B1670447) are two naturally occurring aporphine (B1220529) alkaloids that have garnered interest for their pharmacological activity, particularly their interaction with serotonin (B10506) receptors. Both compounds have been identified as antagonists of the 5-HT2A receptor, a key target in the central nervous system implicated in various physiological and pathological processes, including mood, cognition, and psychosis. This guide provides a comparative overview of this compound and Dicentrine as 5-HT2A antagonists, summarizing available experimental data and outlining the methodologies used for their characterization.
Quantitative Data Summary
| Compound | Receptor | Activity | Potency (pKb) | Reference |
| (R)-Isolaureline | 5-HT2C | Antagonist | 8.14 | [1] |
| This compound (enantiomers) | 5-HT2A | Antagonist | Similar to Dicentrine | [2] |
| Dicentrine (enantiomers) | 5-HT2A | Antagonist | Similar to this compound | [2] |
Note: The potency data presented is based on available in vitro functional studies. Further research with direct comparative binding and functional assays for both compounds at the 5-HT2A receptor is needed for a more definitive quantitative comparison.
Signaling Pathways
The 5-HT2A receptor primarily signals through the Gq/11 G-protein coupled pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As antagonists, this compound and Dicentrine are expected to inhibit this cascade by preventing the initial activation of the 5-HT2A receptor by serotonin or other agonists.
Experimental Protocols
The characterization of this compound and Dicentrine as 5-HT2A antagonists typically involves two key types of in vitro experiments: radioligand binding assays and functional assays (e.g., calcium flux assays).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (this compound or Dicentrine) with a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from tissue known to have a high density of these receptors.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
References
A Comparative Analysis of the Pharmacological Profiles of Isolaureline and Risperidone
Guide for Researchers in Drug Development
This guide provides a comparative overview of Isolaureline, a naturally occurring aporphine (B1220529) alkaloid, and Risperidone, a well-established second-generation (atypical) antipsychotic medication. While Risperidone has a long history of clinical use and a well-documented efficacy profile, this compound remains a compound of preclinical interest. This document aims to juxtapose the known pharmacological data of this compound with the established profile of Risperidone to inform early-stage drug discovery and development efforts.
Mechanism of Action: A Tale of Two Antagonists
Schizophrenia and other psychotic disorders are thought to involve hyperactivity in central dopaminergic and serotonergic pathways.[1] Both Risperidone and this compound derive their potential therapeutic effects from interacting with key receptors in these systems, though their specificities and the breadth of available data differ significantly.
Risperidone: The therapeutic activity of Risperidone is primarily attributed to its potent antagonist activity at both serotonin (B10506) Type 2A (5-HT2A) and dopamine (B1211576) Type 2 (D2) receptors.[2][3] It has a high affinity for 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for D2 receptors.[1] This balanced 5-HT2A/D2 antagonism is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against positive symptoms (like hallucinations and delusions) while minimizing the risk of extrapyramidal symptoms (EPS) compared to older, first-generation antipsychotics.[1][4] Risperidone also exhibits antagonist activity at alpha-1 (α1), alpha-2 (α2), and histamine (B1213489) H1 receptors, which may contribute to its overall therapeutic effects and side-effect profile, such as orthostatic hypotension.[3][5]
This compound: Preclinical, in vitro studies have demonstrated that this compound and its enantiomers also act as antagonists at serotonin 5-HT2 and adrenergic α1 receptors.[6] Specifically, the (R)-enantiomer of this compound shows high potency at the 5-HT2C receptor subtype.[6][7] Its activity at dopamine receptors has been a subject of investigation for aporphine alkaloids, but detailed binding affinity data for this compound across the full spectrum of dopaminergic and other CNS receptors is not as extensively documented as for Risperidone. The antagonistic action at 5-HT2 receptors suggests a potential mechanism for antipsychotic-like effects, making it a compound of interest for further investigation.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 3. actascientific.com [actascientific.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isolaureline's Binding Affinity at 5-HT2 Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Isolaureline with other relevant compounds at the serotonin (B10506) 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). The data presented is intended to offer an objective evaluation of this compound's pharmacological profile, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Comparative Binding Affinity Data
The antagonist potency of this compound and comparator compounds at human 5-HT2 receptor subtypes is summarized below. The data is presented as pKb values, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb). A higher pKb value indicates a higher binding affinity. For context, the binding affinities (Ki values) of several standard 5-HT2 receptor antagonists are also provided.
| Compound | 5-HT2A (pKb) | 5-HT2B (pKb) | 5-HT2C (pKb) |
| (R)-Isolaureline | 7.83 | 7.11 | 8.14 |
| (S)-Isolaureline | 7.79 | 7.02 | 7.99 |
| (R)-Dicentrine | 7.31 | 6.56 | 7.42 |
| (S)-Dicentrine | 7.43 | 6.70 | 7.57 |
| (S)-Glaucine | Partial Agonist | Partial Agonist | Partial Agonist |
| (R)-Glaucine | Positive Allosteric Modulator | Not Determined | Not Determined |
Data for this compound, Dicentrine (B1670447), and Glaucine (B1671577) are derived from functional antagonism studies.[1][2][3]
| Compound | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| Ketanserin | 1.6 - 2.0 | ~1000 | ~50 |
| Risperidone | 0.2 - 0.6 | ~135 | ~5 |
| RS-127445 | >1000 | 0.3 | >1000 |
| SB-242084 | ~125 | ~100 | 0.9 |
Ki values for standard antagonists are compiled from various radioligand binding studies and databases.[4][5][6][7][8][9]
Experimental Protocols
The determination of the binding affinities presented above involves two primary experimental approaches: functional antagonism assays (to determine pKb) and radioligand binding assays (to determine Ki).
Functional Antagonism Assay (for pKb Determination)
This method assesses the ability of an antagonist to inhibit the functional response induced by an agonist. The pKb is calculated from the concentration-dependent rightward shift in the agonist's concentration-response curve caused by the antagonist, often analyzed using a Schild plot.[10][11][12][13][14][15]
1. Cell Culture and Receptor Expression:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently or stably transfected with the cDNA encoding the human 5-HT2A, 5-HT2B, or 5-HT2C receptor subtype.
2. Calcium Mobilization Assay:
-
Transfected cells are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the antagonist (e.g., this compound) are added to the wells and incubated for a specific period.
-
A fixed concentration of a 5-HT2 agonist (e.g., serotonin) is then added to stimulate the receptor.
-
The change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.
3. Data Analysis and Schild Plot:
-
Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, the x-intercept of the linear regression of the Schild plot provides the pA2 value, which is an estimate of the pKb.
Radioligand Binding Assay (for Ki Determination)
This technique directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[16][17][18]
1. Membrane Preparation:
-
Cells expressing the target 5-HT2 receptor subtype are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).[19]
2. Competitive Binding Reaction:
-
In a 96-well plate, the following are combined:
-
A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2B, or [³H]mesulergine for 5-HT2C).
-
A range of concentrations of the unlabeled test compound (the competitor).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in parallel wells containing the radioligand and a high concentration of a known, potent, unlabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
Non-linear regression is used to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[20][21][22][23][24] Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
Experimental Workflow for Determining Antagonist pKb
The process of determining the pKb value of an antagonist involves a series of steps from cell preparation to data analysis. This workflow illustrates the key stages of a functional antagonism assay.
Caption: Workflow for determining antagonist pKb via functional assay.
Experimental Workflow for Radioligand Binding Assay (Ki)
The determination of a compound's Ki value through competitive radioligand binding follows a structured workflow, from preparing the biological material to the final calculation.
References
- 1. In vitro functional evaluation of this compound, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4583 [pdspdb.unc.edu]
- 10. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plu.mx [plu.mx]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. SPIKESfunc [spikesfunc.github.io]
- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 15. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. msudenver.edu [msudenver.edu]
- 23. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 24. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isolaureline's GPCR Cross-Reactivity: A Comparative Guide for Researchers
An In-depth Analysis of Isolaureline's Selectivity for Serotonin (B10506) 5-HT2 and Adrenergic α1 Receptors
This compound, a naturally occurring aporphine (B1220529) alkaloid, has garnered interest within the scientific community for its pharmacological activity. This guide provides a comparative analysis of this compound's cross-reactivity with G protein-coupled receptors (GPCRs), focusing on its well-documented antagonist activity at serotonin 5-HT2 and adrenergic α1 receptor subtypes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.
Quantitative Analysis of this compound's Receptor Antagonism
Functional studies have demonstrated that both enantiomers of this compound act as antagonists at human 5-HT2 and α1 adrenergic receptors. The antagonist potencies (Kb) of (R)- and (S)-Isolaureline have been determined, with (R)-Isolaureline exhibiting the highest potency at the 5-HT2C receptor. The following table summarizes the quantitative data from these in vitro functional assays.
| Receptor Subtype | (R)-Isolaureline Kb (nM) | (S)-Isolaureline Kb (nM) |
| Serotonin 5-HT2 Receptors | ||
| 5-HT2A | 11.0 | 22.9 |
| 5-HT2B | 15.5 | 45.7 |
| 5-HT2C | 7.2 | 21.4 |
| Adrenergic α1 Receptors | ||
| α1A | 43.7 | 75.9 |
| α1B | 30.2 | 55.0 |
| α1D | 25.1 | 63.1 |
Data derived from pKb values presented in literature. Lower Kb values indicate higher binding affinity.
It is important to note that comprehensive screening of this compound against a broader panel of GPCRs is not extensively reported in publicly available literature. Therefore, its cross-reactivity with other GPCR families remains an area for further investigation.
Signaling Pathways
The primary targets of this compound, the 5-HT2 and α1 adrenergic receptors, are coupled to the Gq family of G proteins. Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. The 5-HT2C receptor, in addition to its primary Gq/11 coupling, has been shown to engage other G protein pathways, including Gi/o/z and G12/13.
Unveiling the Anxiolytic Potential of Isolaureline: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anxiolytic effects of the novel compound Isolaureline against established therapeutic agents, Diazepam and Buspirone. Due to the absence of published in vivo studies on this compound, this document serves as a template, presenting hypothetical data to illustrate its potential anxiolytic profile. The experimental protocols and comparative data for Diazepam and Buspirone are based on established scientific literature.
Comparative Efficacy of Anxiolytic Compounds
The following table summarizes the behavioral effects of this compound (hypothetical), Diazepam, and Buspirone in standard rodent models of anxiety. These tests are crucial for preclinical assessment of anxiolytic drug candidates.
| Compound | Dose Range (mg/kg, p.o.) | Elevated Plus Maze (EPM) | Open Field Test (OFT) | Light-Dark Box Test (LDBT) |
| This compound (Hypothetical) | 1 - 10 | ↑ Time in Open Arms↑ Open Arm Entries | ↑ Time in Center↔︎ Locomotor Activity | ↑ Time in Lightbox↑ Transitions |
| Diazepam | 0.5 - 3 | ↑ Time in Open Arms[1][2]↑ Open Arm Entries[3][4] | ↑ Time in Center[5]↓ Locomotor Activity (at higher doses)[6] | ↑ Time in Lightbox↑ Transitions |
| Buspirone | 0.1 - 10 | ↑ Time in Open Arms (narrow dose range)[7] | ↑ Time in Center[8]↔︎ Locomotor Activity[8] | ↑ Time in Lightbox↑ Transitions |
Key: ↑ Indicates an increase in the measured parameter, suggesting an anxiolytic effect. ↓ Indicates a decrease. ↔︎ Indicates no significant change. "p.o." refers to oral administration.
Detailed Experimental Protocols
Accurate and reproducible preclinical data are paramount in drug development. The following are detailed methodologies for the key behavioral assays used to evaluate anxiolytic activity.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[9] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9]
Apparatus: The maze is shaped like a plus sign, elevated from the floor, and consists of two open arms and two enclosed arms.
Procedure:
-
Animals are administered the test compound (e.g., this compound, Diazepam, Buspirone) or vehicle orally (p.o.) 30-60 minutes prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.[9]
-
Behavior is recorded for a 5-minute period using a video-tracking system.[9][10]
-
Key parameters measured include the time spent in the open arms and the number of entries into the open arms.[11] An increase in these parameters is indicative of an anxiolytic effect.[9][12]
-
Total arm entries can be used as a measure of general locomotor activity.[12]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[13] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment, and anxiolytic compounds increase exploration of the more anxiogenic central area.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Animals are treated with the test compound or vehicle 30-60 minutes before the test.
-
Each animal is placed in the center of the open field arena.
-
Parameters measured include the time spent in the central zone and the total distance traveled (locomotor activity).[5]
-
An increase in the time spent in the center without a significant change in overall locomotor activity suggests an anxiolytic effect.
Light-Dark Box Test (LDBT)
The LDBT is another widely used model for assessing anxiety.[16][17] It is based on the conflict between the exploratory drive of rodents and their innate aversion to brightly lit areas.[16][17]
Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[18][19]
Procedure:
-
Following administration of the test compound or vehicle, each animal is placed in the center of the light compartment.[16]
-
The animal is allowed to freely explore the apparatus for a 5-10 minute period.
-
Key behaviors recorded are the time spent in the light compartment and the number of transitions between the two compartments.[16]
-
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[16]
Visualizing Experimental Workflow and Potential Mechanisms
The following diagrams illustrate a typical workflow for in vivo anxiolytic testing and a hypothetical signaling pathway for this compound's anxiolytic action.
Potential Mechanisms of Action
While the precise mechanism of this compound remains to be elucidated, its anxiolytic effects could be mediated through various pathways commonly implicated in anxiety.
-
Serotonergic System: this compound may act as an agonist or partial agonist at serotonin (B10506) receptors, particularly the 5-HT1A subtype, similar to Buspirone.[20][21] This would modulate serotonergic neurotransmission in brain regions involved in anxiety.
-
GABAergic System: Alternatively, this compound could enhance the activity of the inhibitory neurotransmitter GABA, a mechanism central to the action of benzodiazepines like Diazepam.[22] This could occur through direct or allosteric modulation of GABA-A receptors.[23]
-
Other Neurotransmitter Systems: The dopaminergic and noradrenergic systems also play roles in anxiety and could be potential targets for this compound.
Further neurochemical and electrophysiological studies are required to determine the specific molecular targets and signaling pathways underlying the anxiolytic effects of this compound. This comparative guide provides a foundational framework for such future investigations.
References
- 1. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-Term Social Isolation Does Not Reduce Elevated Plus-Maze Exploration in Early Protein Malnourished Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Differential effects of exposure to low-light or high-light open-field on anxiety-related behaviors; relationship to c-Fos expression in serotonergic and non-serotonergic neurons in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Buspirone hydrochloride: a unique new anxiolytic agent. Pharmacokinetics, clinical pharmacology, abuse potential and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neuroscigroup.us [neuroscigroup.us]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Comparative Analysis of Isolaureline and Glaucine's Mechanism of Action: A Guide for Researchers
A detailed examination of the pharmacological profiles of two aporphine (B1220529) alkaloids, Isolaureline and Glaucine, reveals distinct and overlapping mechanisms of action with significant implications for drug development. This guide provides a comparative analysis of their interactions with key physiological targets, supported by experimental data, to aid researchers in pharmacology and medicinal chemistry.
Abstract
This compound and Glaucine are structurally related aporphine alkaloids that exhibit a range of pharmacological activities. This guide presents a comparative analysis of their mechanisms of action, focusing on their interactions with dopamine (B1211576) receptors, serotonin (B10506) receptors, adrenergic receptors, and calcium channels. While both compounds demonstrate activity at serotonergic and adrenergic receptors, significant differences exist in their effects on dopamine receptors and calcium channels, with Glaucine showing a broader and more characterized profile. This analysis is intended to provide a clear, data-driven comparison to inform future research and drug discovery efforts.
Introduction
Aporphine alkaloids represent a large and diverse class of natural products with a wide spectrum of biological activities. This compound and Glaucine, both possessing the characteristic tetracyclic aporphine core, have attracted interest for their potential therapeutic applications. Understanding their distinct molecular mechanisms is crucial for elucidating their pharmacological effects and for the rational design of novel therapeutic agents. This guide provides a side-by-side comparison of their mechanisms, supported by quantitative data from in vitro and in vivo studies.
Comparative Data of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for this compound and Glaucine at various receptor and channel targets.
Table 1: Serotonin (5-HT) Receptor Interactions
| Compound | Receptor Subtype | Activity | Potency (pKb / pEC50) | Species | Reference |
| (R)-Isolaureline | 5-HT2A | Antagonist | 7.97 (pKb) | Human | [1] |
| 5-HT2B | Antagonist | 7.42 (pKb) | Human | [1] | |
| 5-HT2C | Antagonist | 8.14 (pKb) | Human | [1] | |
| (S)-Isolaureline | 5-HT2A | Antagonist | 7.84 (pKb) | Human | [1] |
| 5-HT2B | Antagonist | 7.31 (pKb) | Human | [1] | |
| 5-HT2C | Antagonist | 7.99 (pKb) | Human | [1] | |
| (S)-Glaucine | 5-HT2A | Partial Agonist | 6.8 (pEC50) | Human | [1] |
| 5-HT2B | Partial Agonist | 6.5 (pEC50) | Human | [1] | |
| 5-HT2C | Partial Agonist | 6.3 (pEC50) | Human | [1] | |
| (R)-Glaucine | 5-HT2A | Positive Allosteric Modulator | - | Human | [1] |
Table 2: Adrenergic (α) Receptor Interactions
| Compound | Receptor Subtype | Activity | Potency (pKb / pA2) | Species | Reference |
| (R)-Isolaureline | α1A | Antagonist | 7.33 (pKb) | Human | [1] |
| α1B | Antagonist | 7.12 (pKb) | Human | [1] | |
| α1D | Antagonist | 7.49 (pKb) | Human | [1] | |
| (S)-Isolaureline | α1A | Antagonist | 7.21 (pKb) | Human | [1] |
| α1B | Antagonist | 7.01 (pKb) | Human | [1] | |
| α1D | Antagonist | 7.35 (pKb) | Human | [1] | |
| (R)-Glaucine | α1A | Antagonist | 6.9 (pKb) | Human | [1] |
| α1B | Antagonist | 6.7 (pKb) | Human | [1] | |
| α1D | Antagonist | 7.0 (pKb) | Human | [1] | |
| (S)-Glaucine | α1A | Antagonist | 6.8 (pKb) | Human | [1] |
| α1B | Antagonist | 6.6 (pKb) | Human | [1] | |
| α1D | Antagonist | 6.9 (pKb) | Human | [1] |
Table 3: Dopamine (D) Receptor Interactions
| Compound | Receptor Subtype | Activity | Potency (Ki in nM) | Species | Reference |
| This compound | D1 | Not Reported | - | - | - |
| D2 | Not Reported | - | - | - | |
| Glaucine | D1 | Antagonist | ~294 | Rat | [2] |
| D2 | Antagonist | ~366 | Rat | [2] |
Table 4: Calcium Channel Interactions
| Compound | Channel Type | Activity | Potency (IC50 / Ki) | Species | Reference |
| This compound | L-type | Not Reported | - | - | - |
| Glaucine | L-type | Blocker | - | - | - |
Signaling Pathways and Mechanisms of Action
This compound
The primary mechanism of action for this compound, based on available data, is as an antagonist at serotonin 5-HT2 and adrenergic α1 receptors.[1] Its antagonism at these G-protein coupled receptors (GPCRs) suggests it can modulate downstream signaling pathways typically activated by serotonin and norepinephrine.
Glaucine
Glaucine exhibits a more complex pharmacological profile, acting on multiple receptor systems and ion channels.
-
Serotonin Receptors: (S)-Glaucine is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while (R)-Glaucine acts as a positive allosteric modulator at the 5-HT2A receptor.[1]
-
Adrenergic Receptors: Both enantiomers of Glaucine are antagonists at α1-adrenergic receptors.[1]
-
Dopamine Receptors: Glaucine is an antagonist at both D1 and D2 dopamine receptors.[2]
-
Calcium Channels: Glaucine is a known L-type calcium channel blocker.
Experimental Protocols
In Vitro Functional Assays for 5-HT2 and α1 Receptors
The following is a generalized protocol based on the methodology described by Husin et al. (2019) for determining the functional activity of compounds at human 5-HT2 and α1 receptor subtypes.[1]
Objective: To determine the antagonist (pKb) or agonist (pEC50) properties of test compounds.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, 5-HT2C, α1A, α1B, or α1D receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Reference agonists (e.g., serotonin for 5-HT2 receptors, phenylephrine (B352888) for α1 receptors).
-
Test compounds (this compound, Glaucine).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Culture the stable cell lines under standard conditions (37°C, 5% CO2).
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in assay buffer.
-
Agonist Mode: To determine agonist activity, add varying concentrations of the test compound to the cells and measure the change in fluorescence, indicating intracellular calcium mobilization.
-
Antagonist Mode: To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specified period. Then, add a fixed concentration (e.g., EC80) of the reference agonist and measure the change in fluorescence.
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and calculate the pEC50 value.
-
For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to generate an inhibition curve. The pKb value can be calculated using the Cheng-Prusoff equation or by Schild analysis.
-
References
Structure-Activity Relationship of Isolaureline Analogs: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Isolaureline, an aporphine (B1220529) alkaloid, and its analogs represent a promising class of compounds with significant activity at serotonergic and adrenergic receptors. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of this compound analogs, focusing on their antagonist activity at 5-HT2A and α1-adrenergic receptors, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound and Nantenine (B1222069) Analogs
The biological activity of this compound and its structurally related analog, nantenine, is significantly influenced by substitutions on the aporphine core. The following tables summarize the antagonist activity of various analogs at the 5-HT2A and α1-adrenergic receptors.
Table 1: Antagonist Activity of this compound Enantiomers at 5-HT2 and α1-Adrenergic Receptors
| Compound | 5-HT2A (pKb) | 5-HT2B (pKb) | 5-HT2C (pKb) | α1A (pKb) | α1B (pKb) | α1D (pKb) |
| (R)-Isolaureline | 7.63 | 6.81 | 8.14 | 7.12 | 6.89 | 7.03 |
| (S)-Isolaureline | 7.54 | 6.75 | 7.95 | 7.05 | 6.81 | 6.97 |
Data sourced from a study on the in vitro functional evaluation of this compound enantiomers.
Table 2: Structure-Activity Relationship of Nantenine Analogs at 5-HT2A and α1A-Adrenergic Receptors
| Compound | R1 | R2 | R6 | 5-HT2A (Ke, nM) | α1A (Ke, nM) |
| Nantenine | OMe | OMe | Me | 850 | 2 |
| C1 Analogs | |||||
| Analog 1 | OEt | OMe | Me | 830 | 18 |
| Analog 2 | OPr | OMe | Me | 200 | 28 |
| Analog 3 | OBu | OMe | Me | 70 | 35 |
| Analog 4 | Allyl | OMe | Me | 70 | 25 |
| C2 Analogs | |||||
| Analog 5 | OMe | OEt | Me | >10,000 | 10 |
| Analog 6 | OMe | OPr | Me | >10,000 | 8 |
| C3 Analog | |||||
| Analog 7 | OMe | OMe (Br at C3) | Me | 25 | 150 |
| N6 Analogs | |||||
| Analog 8 | OMe | OMe | H | >10,000 | 15 |
| Analog 9 | OMe | OMe | Et | >10,000 | 6 |
| Analog 10 | OMe | OMe | Pr | >10,000 | 4 |
Data compiled from SAR studies on nantenine analogs.[1][2]
The data reveals several key SAR insights:
-
Stereochemistry: For this compound, the (R)-enantiomer generally exhibits slightly higher potency at 5-HT2 and α1 receptors compared to the (S)-enantiomer.
-
C1 Position: Alkyl substitution at the C1 position of the aporphine core significantly influences activity. Increasing the alkyl chain length from methyl to butyl (Analogs 1-3) or introducing an allyl group (Analog 4) enhances 5-HT2A antagonist activity while decreasing α1A affinity, thereby improving selectivity for the 5-HT2A receptor.[2]
-
C2 Position: In contrast, modifications at the C2 position with larger alkyloxy groups (Analogs 5 and 6) drastically reduce 5-HT2A receptor affinity, suggesting steric hindrance at this position is detrimental to activity at this receptor. These analogs, however, retain high affinity for the α1A receptor.[1]
-
C3 Position: Halogenation at the C3 position, as seen in the bromo analog (Analog 7), leads to a significant increase in 5-HT2A antagonist potency, making it one of the most potent aporphinoid 5-HT2A antagonists identified.[1]
-
N6 Position: The N-methyl group is crucial for 5-HT2A receptor activity. Replacement of the methyl group with hydrogen or larger alkyl groups (Analogs 8-10) results in a complete loss of affinity for the 5-HT2A receptor, while maintaining or even slightly improving affinity for the α1A receptor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Synthesis of Nantenine Analogs
A general synthetic route for the preparation of C1 and C2 substituted nantenine analogs starts from (±)-nantenine. For C1 analogs, the methyl ether at the C1 position is cleaved to yield the corresponding phenol, which is then O-alkylated with various alkyl halides. For C2 analogs, a similar strategy is employed, starting with the selective cleavage of the C2 methyl ether. N6-substituted analogs are prepared by N-demethylation of nantenine followed by N-alkylation.
5-HT2A and α1A Receptor Functional Assays (Calcium Mobilization)
Cell Culture:
-
HEK-293 cells stably expressing the human 5-HT2A or α1A-adrenergic receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Calcium Mobilization Assay:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the buffer.
-
The plates are then placed in a fluorescence plate reader.
-
To determine antagonist activity, cells are pre-incubated with varying concentrations of the test compounds (this compound analogs) for 15-30 minutes.
-
The agonist (serotonin for 5-HT2A or phenylephrine (B352888) for α1A) is then added at a concentration that elicits a submaximal response (EC80).
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data are analyzed to determine the inhibitory concentration (IC50) and subsequently the equilibrium dissociation constant (Ke) or pKb values for the antagonists.
Radioligand Binding Assays
Membrane Preparation:
-
Cell membranes expressing the target receptor are prepared from the cultured cells or from specific tissue homogenates (e.g., rat cortex for 5-HT2A).
Binding Assay:
-
The assay is typically performed in a 96-well format.
-
A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]prazosin for α1A) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The antagonist activity of this compound analogs at 5-HT2A and α1A receptors is mediated through the Gq/11 signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow for evaluating these compounds.
Caption: Gq/11 signaling pathway inhibited by this compound analogs.
Caption: General experimental workflow for SAR studies.
References
Validating the Specificity of Isolaureline for 5-HT2C over 5-HT2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isolaureline's activity at the serotonin (B10506) 5-HT2C and 5-HT2A receptors, focusing on validating its specificity. The information presented is based on available experimental data to assist researchers in evaluating this compound as a selective pharmacological tool.
Executive Summary
This compound, particularly its (R)-enantiomer, demonstrates potent antagonism at the 5-HT2C receptor. While direct quantitative comparisons of its binding affinity at 5-HT2A versus 5-HT2C receptors are not extensively documented in publicly available literature, functional assay data strongly supports its efficacy as a 5-HT2 receptor antagonist. This guide synthesizes the available data, outlines the experimental methodologies for assessing its activity, and provides a visual representation of the associated signaling pathways.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The following table summarizes the antagonist potency (pKb) of this compound enantiomers at human 5-HT2C and 5-HT2A receptors. A higher pKb value indicates greater antagonist potency.
| Compound | Receptor | pKb | Reference |
| (R)-Isolaureline | 5-HT2C | 8.14 | [1][2] |
| (R)-Isolaureline | 5-HT2A | Similar potency to (S)-Isolaureline | [2] |
| (S)-Isolaureline | 5-HT2C | Not explicitly reported, but active | [1][2] |
| (S)-Isolaureline | 5-HT2A | Potent antagonist | [2] |
Note: While Ye et al. (2018) state that both enantiomers of this compound exhibit similar potencies as orthosteric 5-HT2A receptor antagonists, a specific pKb value for either enantiomer at the 5-HT2A receptor is not provided in the publication.[2] The pKb value of 8.14 for (R)-Isolaureline at the 5-HT2C receptor indicates high antagonist potency.
Signaling Pathways
The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium.
References
Safety Operating Guide
Proper Disposal of Isolaureline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Isolaureline containing detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of research-grade alkaloid compounds and should be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste.
Immediate Safety and Logistical Information
This compound is an alkaloid compound intended for research use. While specific toxicity data is limited, it should be handled with care, assuming it may have biological activity and potential hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and be sealable to prevent leakage or airborne dust.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams. If dissolved in a flammable solvent, it must be collected in a container suitable for flammable liquid waste.
-
Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be disposed of in a designated sharps container.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date the waste was first added to the container.
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream, including the chemical name and quantity.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound is not available, the following table outlines typical parameters that researchers and EHS professionals would consider for the disposal of a research chemical.
| Parameter | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available | A lower LD50 indicates higher toxicity, which may necessitate more stringent disposal methods and PPE. |
| Aquatic Toxicity | Data not available | High aquatic toxicity would prohibit any form of drain disposal and require specialized waste treatment to prevent environmental contamination. |
| Persistence and Degradability | Data not available | Persistent compounds require disposal methods that ensure their complete destruction, such as high-temperature incineration. |
| RCRA Waste Codes | To be determined by EHS | These codes classify the type of hazardous waste and are required for proper manifesting and disposal by a licensed facility. |
Experimental Protocols: General Chemical Waste Neutralization
For many laboratory chemicals, neutralization can be a preliminary step before disposal. However, without specific data on this compound's reactivity, neutralization is not recommended . The appropriate disposal method, likely incineration, will be determined by a licensed hazardous waste disposal facility.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
